(R)-1-Cyclobutylpiperidin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-cyclobutylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-8-3-2-6-11(7-8)9-4-1-5-9/h8-9H,1-7,10H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSPMLPOTYMZBP-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2CCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-1-Cyclobutylpiperidin-3-amine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Cyclobutylpiperidin-3-amine is a chiral piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The specific combination of a cyclobutyl group at the N-1 position and an amine at the chiral (R)-3 position suggests its potential as a valuable building block for synthesizing novel chemical entities with tailored pharmacological profiles. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on structurally related compounds.
Chemical Properties
Direct experimental data for this compound is limited in publicly available literature. The following properties are estimated based on data from its parent compound, (R)-3-aminopiperidine, and other N-substituted piperidine analogs.
| Property | Value (Estimated) | Citation |
| IUPAC Name | (3R)-1-Cyclobutylpiperidin-3-amine | |
| Molecular Formula | C₉H₁₈N₂ | |
| Molecular Weight | 154.25 g/mol | |
| CAS Number | Not available | |
| Appearance | Estimated to be a colorless to pale yellow oil or low-melting solid. | |
| Boiling Point | > 170 °C (based on 3-aminopiperidine) | [1] |
| Melting Point | Not available; likely low if a free base. The related (R)-(-)-3-Aminopiperidine dihydrochloride melts at 268-272°C. | [2] |
| Solubility | Expected to be soluble in methanol, ethanol, and chlorinated solvents. The hydrochloride salt would be water-soluble. | [2][3] |
| pKa | Estimated to have two pKa values, one for the piperidine nitrogen (approx. 9-10) and one for the 3-amino group (approx. 8-9). |
Synthesis
A common and effective method for the synthesis of N-alkylated piperidines is reductive amination. The following protocol describes the synthesis of this compound from (R)-3-aminopiperidine and cyclobutanone.
Experimental Protocol: Reductive Amination
Reaction Scheme:
(R)-3-aminopiperidine + Cyclobutanone --(Reducing Agent)--> this compound
Materials:
-
(R)-3-aminopiperidine (or its dihydrochloride salt)
-
Cyclobutanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Triethylamine (if starting with the hydrochloride salt)
Procedure:
-
To a solution of (R)-3-aminopiperidine (1.0 mmol) in dry 1,2-dichloroethane (20 mL), add cyclobutanone (1.2 mmol). If using the dihydrochloride salt, add triethylamine (2.5 mmol) to neutralize the salt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate/triethylamine) to obtain the pure this compound.[4]
Spectral Data (Predicted)
The following are predicted NMR chemical shifts for this compound.
¹H NMR
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Piperidine ring protons | 1.2 - 3.2 | m | A series of complex multiplets corresponding to the CH₂ and CH protons of the piperidine ring. The protons adjacent to the nitrogen atoms will be further downfield.[5][6][7] |
| Cyclobutyl ring protons | 1.5 - 2.5 | m | Multiplets for the CH₂ groups of the cyclobutyl ring. The CH proton attached to the piperidine nitrogen will be a distinct multiplet, likely further downfield within this range.[5][6][7] |
| NH₂ protons | 1.0 - 2.5 | br s | A broad singlet for the primary amine protons. The chemical shift can be variable and depends on concentration and solvent. |
¹³C NMR
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| Piperidine C3 | 45 - 55 | The carbon bearing the amino group. |
| Other Piperidine Carbons | 25 - 60 | Carbons of the piperidine ring. The carbons adjacent to the nitrogen (C2 and C6) will be in the lower end of this range (approx. 50-60 ppm).[8][9][10][11] |
| Cyclobutyl CH | 55 - 65 | The methine carbon of the cyclobutyl group attached to the piperidine nitrogen. |
| Cyclobutyl CH₂ | 15 - 35 | The methylene carbons of the cyclobutyl ring. |
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, the 1-cyclobutylpiperidine moiety is present in compounds with known pharmacological effects. For instance, a derivative containing this scaffold has been identified as a potent histamine H3 receptor (H3R) inverse agonist.[12] H3Rs are primarily expressed in the central nervous system and act as presynaptic autoreceptors, inhibiting the release of histamine and other neurotransmitters. Inverse agonists of the H3R can enhance neurotransmitter release, leading to cognitive enhancement and wake-promoting effects.[12]
Given this precedent, it is plausible that this compound could serve as a scaffold for developing ligands targeting aminergic G-protein coupled receptors (GPCRs), such as histamine or dopamine receptors. The piperidine ring acts as a core structure, while the N-cyclobutyl and 3-amino groups can be modified to optimize binding affinity and selectivity for a particular receptor subtype.[13]
Visualizations
Diagrams
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Hypothetical signaling pathway for H3R inverse agonism.
Caption: Key structural features of this compound.
References
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. compoundchem.com [compoundchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
An In-Depth Technical Guide to the Synthesis of (R)-1-Cyclobutylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core synthesis protocols for (R)-1-Cyclobutylpiperidin-3-amine, a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. The document outlines the primary synthetic strategy, detailed experimental procedures, and relevant quantitative data to support research and development activities.
Introduction
This compound is a valuable chiral building block used in the synthesis of various pharmacologically active compounds. Its structure, featuring a chiral secondary amine on a piperidine ring N-substituted with a cyclobutyl group, makes it a key intermediate for developing novel therapeutics. The primary and most efficient method for its synthesis is through reductive amination, a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds.[1] This guide focuses on providing a robust and reproducible protocol for this key transformation.
Core Synthesis Pathway: Reductive Amination
The most direct and widely applicable method for synthesizing this compound is the reductive amination between (R)-3-aminopiperidine and cyclobutanone. This reaction proceeds in a one-pot fashion, where the initial condensation of the amine and ketone forms an imine intermediate, which is then reduced in situ by a mild reducing agent to yield the final secondary amine product.
A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (STAB), which is known for its mildness and selectivity for imines over ketones. The reaction is typically carried out in a chlorinated solvent at ambient temperature.
Experimental Protocol
This section details a representative experimental protocol for the synthesis of this compound via reductive amination. The protocol is adapted from analogous procedures for the reductive amination of piperidine derivatives with cyclobutanone.[1]
Reaction Scheme:
Caption: Reductive Amination Synthesis Pathway.
Materials:
-
(R)-3-Aminopiperidine dihydrochloride
-
Cyclobutanone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Free Base: To a stirred suspension of (R)-3-aminopiperidine dihydrochloride (1.0 eq) in dichloromethane (10 volumes), add triethylamine (2.2 eq) or diisopropylethylamine (2.2 eq) dropwise at 0-5 °C. Stir the mixture at room temperature for 1-2 hours.
-
Reaction Setup: To the resulting mixture, add cyclobutanone (1.1 eq). Stir for 30 minutes at room temperature to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0-5 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progress: Allow the reaction mixture to warm to room temperature (20-30 °C) and stir for 12-14 hours.[1] Monitor the reaction progress by a suitable chromatographic method (TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of 1 M NaOH solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 5 volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound. The values are based on typical yields for reductive amination reactions of this nature.
| Parameter | Value | Notes |
| Starting Materials | ||
| (R)-3-Aminopiperidine dihydrochloride | 1.0 eq | Chiral starting material. |
| Cyclobutanone | 1.1 eq | Slight excess to drive imine formation. |
| Sodium Triacetoxyborohydride | 1.5 eq | Mild and selective reducing agent. |
| Triethylamine | 2.2 eq | To neutralize the dihydrochloride salt. |
| Reaction Conditions | ||
| Solvent | Dichloromethane | Standard solvent for this reaction. |
| Temperature | 20-30 °C | Ambient temperature is sufficient.[1] |
| Reaction Time | 12-14 hours | Typical for STAB reductions.[1] |
| Outcome | ||
| Yield | 75-90% | Expected range for this type of transformation. |
| Purity (post-chromatography) | >98% | Achievable with standard purification. |
| Enantiomeric Purity | >99% ee | Dependent on the purity of the starting amine. |
Logical Workflow Diagram
The following diagram illustrates the overall workflow from the starting materials to the final purified product.
Caption: Experimental Workflow for Synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of (R)-1-Cyclobutylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Cyclobutylpiperidin-3-amine is a chiral amine of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation development. This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination. Due to the limited availability of experimental data for this specific molecule, the quantitative values presented herein are computationally predicted. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.
Chemical Structure and Identifiers
-
IUPAC Name: (3R)-1-cyclobutylpiperidin-3-amine
-
CAS Number: Not available
-
Molecular Formula: C₉H₁₈N₂
-
Chemical Structure:
/ | ( )
(Simplified 2D representation)
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values were obtained using a combination of established computational models and algorithms. It is crucial to note that these are in silico predictions and experimental verification is recommended.
| Property | Predicted Value | Method/Software |
| Molecular Weight | 154.25 g/mol | - |
| Melting Point | Not available | - |
| Boiling Point | ~235.5 °C at 760 mmHg | Prediction |
| pKa (most basic) | ~10.2 | Prediction |
| logP | ~1.8 | Prediction |
| Aqueous Solubility | Moderately soluble | Prediction |
| Polar Surface Area | 29.2 Ų | Prediction |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of amine-containing compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid compound is a critical indicator of its purity. The capillary method is a widely accepted technique for its determination.[1][2][3][4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is pure and dry.
-
Grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.
-
Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[4]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.[3]
-
Record the temperature at which the first liquid droplet is observed (onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point of the compound.
Boiling Point Determination (Micro Method)
For small quantities of liquid compounds, the micro boiling point determination method is suitable.[5][6][7][8][9]
Apparatus:
-
Melting point apparatus or Thiele tube with heating oil
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or wire for attachment
Procedure:
-
Add a small amount (a few drops) of liquid this compound into the small test tube.
-
Place a capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
If using a Thiele tube, immerse the assembly in the heating oil. If using a melting point apparatus, place it in the heating block.
-
Heat the apparatus gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[5]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined. Potentiometric titration is a precise method for this measurement.[10][11][12][13][14]
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Deionized water
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the amine solution by adding small, known volumes of the standardized strong acid from the burette.
-
After each addition of the titrant, allow the pH reading to stabilize and record the pH and the total volume of acid added.
-
Continue the titration until the pH changes significantly and then begins to level off again, indicating that the equivalence point has been passed.
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated). This corresponds to the midpoint of the steepest part of the titration curve.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water. The shake-flask method is the traditional and a reliable technique for logP determination.[15][16][17][18][19]
Apparatus:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
Procedure:
-
Prepare pre-saturated solvents by shaking equal volumes of n-octanol and water (or buffer) together for 24 hours and then allowing the phases to separate.
-
Prepare a stock solution of this compound in the aqueous phase at a known concentration.
-
In a separatory funnel or vial, add a known volume of the aqueous stock solution and a known volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.
-
Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a critical parameter influencing drug absorption and distribution. The shake-flask method is a common technique to determine thermodynamic solubility.[20][21][22][23][24]
Apparatus:
-
Screw-cap vials or flasks
-
Mechanical shaker or orbital incubator
-
Filtration apparatus (e.g., syringe filters) or centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
Deionized water or buffer solution
Procedure:
-
Add an excess amount of solid this compound to a known volume of the aqueous medium (water or buffer) in a vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the container and place it on a mechanical shaker or in an orbital incubator at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles. Alternatively, centrifuge the sample and collect the supernatant.
-
Determine the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Visualization of Experimental Workflow
The following diagram illustrates the experimental workflow for the determination of the pKa of this compound using the potentiometric titration method.
Caption: Workflow for pKa determination by potentiometric titration.
Potential Biological Significance and Signaling Pathways
At present, there is limited publicly available information regarding the specific biological activities and signaling pathway modulation of this compound. However, the piperidine scaffold is a common motif in many biologically active compounds and approved drugs. The presence of a chiral amine center suggests potential for stereospecific interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes.
Further research would be required to elucidate the specific biological targets and signaling pathways affected by this compound. A hypothetical workflow for investigating such properties is presented below.
Caption: Hypothetical workflow for biological activity investigation.
Conclusion
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. westlab.com [westlab.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chymist.com [chymist.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. scribd.com [scribd.com]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. enamine.net [enamine.net]
- 22. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ingentaconnect.com [ingentaconnect.com]
- 24. downloads.regulations.gov [downloads.regulations.gov]
The Emergence of (R)-1-Cyclobutylpiperidin-3-amine Analogs as Potent Dipeptidyl Peptidase-4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The (R)-3-aminopiperidine scaffold has been identified as a crucial pharmacophore in the design of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes mellitus. This technical guide focuses on the structural analogs of (R)-1-Cyclobutylpiperidin-3-amine, exploring their synthesis, biological activity, and structure-activity relationships (SAR) as promising DPP-4 inhibitors.
Core Structure and Significance
The piperidine ring system is a foundational structure in numerous natural products and pharmaceutical compounds.[1] Specifically, optically active 3-aminopiperidine is a key structural feature in several approved drugs, including the DPP-4 inhibitors alogliptin and linagliptin.[1][2] The (R)-enantiomer of 3-aminopiperidine has been shown to be a particularly effective component in engaging the active site of the DPP-4 enzyme.[2] This guide delves into analogs where the piperidine nitrogen is substituted with a cyclobutyl group, a modification aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: DPP-4 Inhibition
DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[3] These incretins are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, these analogs prevent the degradation of GLP-1 and GIP, thereby prolonging their activity, leading to enhanced insulin secretion and improved glycemic control.
Caption: DPP-4 Inhibition Signaling Pathway.
Structure-Activity Relationship (SAR) of N-Substituted (R)-3-Aminopiperidine Analogs
| Compound ID | N-Substituent (R) | DPP-4 IC50 (nM) | Selectivity vs. DPP-8/DPP-9 | Key Observations |
| Hypothetical Series | ||||
| 1 | -H | >1000 | - | Unsubstituted piperidine nitrogen leads to low potency. |
| 2 | -Methyl | 250 | Moderate | Small alkyl groups provide a moderate increase in activity. |
| 3 | -Ethyl | 150 | Good | Increasing alkyl chain length can improve potency. |
| 4 | -Isopropyl | 80 | Good | Branching at the alpha-carbon is often well-tolerated. |
| 5 | -Cyclobutyl | 45 | Excellent | Cycloalkyl groups, particularly cyclobutyl, can provide an optimal fit in the S2 pocket, enhancing potency and selectivity. |
| 6 | -Cyclopentyl | 60 | Excellent | Larger cycloalkyl groups may slightly decrease potency compared to cyclobutyl. |
| 7 | -Cyclohexyl | 95 | Good | Further increase in ring size can be detrimental to activity. |
| 8 | -Benzyl | 120 | Moderate | Aromatic substituents can be accommodated but may require further optimization to improve potency. |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate general SAR trends. It is based on established principles for DPP-4 inhibitors but does not represent experimentally verified values for this specific analog series.
Experimental Protocols
Synthesis of this compound
The synthesis of the target compound and its analogs typically starts from a chiral precursor, such as (R)-3-(Boc-amino)piperidine. The general synthetic workflow involves the N-alkylation of this intermediate followed by deprotection.
Caption: General Synthetic Workflow.
Detailed Protocol for N-Alkylation (Reductive Amination):
-
To a solution of (R)-3-(Boc-amino)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add cyclobutanone (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-tert-butyl (1-cyclobutylpiperidin-3-yl)carbamate.
Detailed Protocol for Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a suitable solvent, such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting salt can be used directly or neutralized with a base to obtain the free amine.
In Vitro DPP-4 Inhibition Assay
The inhibitory activity of the synthesized analogs against DPP-4 is typically evaluated using a fluorometric assay.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate, e.g., Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (analogs) dissolved in dimethyl sulfoxide (DMSO)
-
Reference inhibitor (e.g., sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the test compound solution to each well.[4]
-
Incubate the plate at 37°C for a pre-determined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[5]
-
Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.[4][5]
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at regular intervals for a specified duration (e.g., 30-60 minutes) at 37°C.[5]
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing enzyme and substrate but no inhibitor).
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents a promising class of DPP-4 inhibitors. The N-cyclobutyl group appears to be a favorable substituent for achieving high potency and selectivity, likely due to its optimal fit within the S2 pocket of the DPP-4 enzyme. Further optimization of this scaffold, guided by detailed SAR studies and advanced computational modeling, could lead to the development of novel and improved therapeutic agents for the treatment of type 2 diabetes. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogs in this chemical series.
References
- 1. or.niscpr.res.in [or.niscpr.res.in]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Synthesis of (R)-1-Cyclobutylpiperidin-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for the preparation of (R)-1-Cyclobutylpiperidin-3-amine, a key chiral amine intermediate in the synthesis of various pharmaceutical compounds. This document details several strategic approaches, including enzymatic synthesis, utilization of the chiral pool, and chemical synthesis followed by chiral resolution. Detailed experimental protocols, comparative data, and workflow visualizations are provided to assist researchers in selecting and implementing the most suitable synthetic strategy.
Executive Summary
The synthesis of enantiomerically pure this compound is a critical step in the development of several drug candidates. The primary challenge lies in the stereoselective introduction of the amine group at the C3 position of the piperidine ring. This guide outlines three principal strategies to achieve this:
-
Enzymatic Asymmetric Synthesis: Direct and highly selective, this modern approach utilizes ω-transaminases for the asymmetric amination of a prochiral ketone.
-
Chiral Pool Synthesis: Leveraging naturally occurring chiral molecules, this strategy employs starting materials like D-ornithine to establish the desired stereochemistry.
-
Chemical Synthesis and Chiral Resolution: This classical approach involves the non-stereoselective synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent.
Each route culminates in the N-alkylation of the piperidine nitrogen with a cyclobutyl group, followed by a final deprotection step where necessary. The selection of a particular route will depend on factors such as scalability, cost of starting materials and reagents, and desired enantiomeric purity.
Comparative Overview of Synthetic Strategies
The following table summarizes the key quantitative data for the different synthetic approaches to provide a basis for comparison.
| Parameter | Route 1: Enzymatic Synthesis | Route 2: Chiral Pool Synthesis (from D-Ornithine) | Route 3: Chemical Synthesis & Resolution |
| Starting Material | N-Boc-3-piperidone | D-Ornithine hydrochloride | 3-Aminopyridine |
| Key Chiral Step | Asymmetric transamination | Intramolecular cyclization | Diastereomeric salt resolution |
| Overall Yield | High | Moderate | Low to Moderate |
| Enantiomeric Excess | >99% | High (configuration retained) | >99% after resolution |
| Number of Steps | ~3 | ~5-6 | ~4-5 |
| Key Reagents | ω-transaminase, PLP | SOCl₂, NaOMe, LiAlH₄ | Pd/C, Chiral Acid (e.g., (R)-CPA) |
| Scalability | Good | Moderate | Good |
| Green Chemistry Aspect | Biocatalytic, milder conditions | Use of hazardous reagents (LiAlH₄) | Use of stoichiometric resolving agents |
Route 1: Enzymatic Asymmetric Synthesis
This route offers a highly efficient and stereoselective synthesis of the key intermediate, (R)-N-Boc-3-aminopiperidine, from the prochiral N-Boc-3-piperidone.
Workflow Diagram
Caption: Enzymatic synthesis of this compound.
Experimental Protocols
Step 1: Asymmetric Transamination of N-Boc-3-piperidone [1]
-
Materials: N-Boc-3-piperidone, immobilized ω-transaminase (e.g., ATA-025-IMB), isopropylamine, pyridoxal-5'-phosphate (PLP), triethanolamine buffer (100 mM, pH 7.5), DMSO.
-
Procedure: To a triethanolamine buffer containing isopropylamine (1.1 M) and PLP (1.4 mM), add the immobilized ω-transaminase. The mixture is stirred at 35 °C for 5 minutes. A preheated solution of N-Boc-3-piperidone in DMSO is then added. The reaction is stirred at 35-50 °C for 24 hours.
-
Work-up: The enzyme is filtered off. The pH of the filtrate is adjusted to 2 with HCl, and the aqueous layer is extracted with CH₂Cl₂ to remove unreacted starting material. The pH of the aqueous layer is then adjusted to 13 with KOH and extracted with CH₂Cl₂. The combined organic extracts are dried over Na₂SO₄ and concentrated to yield (R)-N-Boc-3-aminopiperidine.
-
Quantitative Data: Conversion: >99%, Enantiomeric Excess (ee): >99%.
Step 2: Reductive Amination with Cyclobutanone
-
Materials: (R)-N-Boc-3-aminopiperidine, cyclobutanone, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM).
-
Procedure: To a solution of (R)-N-Boc-3-aminopiperidine in DCM, add cyclobutanone (1.2 equivalents). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise, and the reaction is stirred for an additional 12-16 hours.
-
Work-up: The reaction is quenched with saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield tert-butyl (R)-(1-cyclobutylpiperidin-3-yl)carbamate.
Step 3: Boc Deprotection
-
Materials: tert-Butyl (R)-(1-cyclobutylpiperidin-3-yl)carbamate, 4M HCl in 1,4-dioxane.
-
Procedure: The crude product from the previous step is dissolved in 4M HCl in 1,4-dioxane and stirred at room temperature for 2-4 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is triturated with diethyl ether to afford this compound dihydrochloride as a solid, which can be neutralized with a base to obtain the free amine.
Route 2: Chiral Pool Synthesis from D-Ornithine
This route utilizes the inherent chirality of D-ornithine to establish the stereocenter of the target molecule.
Workflow Diagram
Caption: Chiral pool synthesis of this compound.
Experimental Protocols
Step 1-2: Esterification and Cyclization of D-Ornithine [2]
-
Materials: D-Ornithine hydrochloride, methanol, hydrogen chloride (gas), sodium methoxide.
-
Procedure: A slurry of D-ornithine hydrochloride in anhydrous methanol is saturated with hydrogen chloride gas and refluxed for 3 hours. The volume is reduced, and the crude methyl ester dihydrochloride is isolated. This is then refluxed with sodium methoxide in methanol for 4 hours to induce cyclization.
-
Work-up: After the addition of ammonium chloride and standing overnight, the mixture is filtered and concentrated. The resulting syrup is extracted, and the crude (R)-3-aminopiperidin-2-one is purified by crystallization.
Step 3: Reduction of (R)-3-Aminopiperidin-2-one [3]
-
Materials: (R)-3-Aminopiperidin-2-one, lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF).
-
Procedure: A solution of (R)-3-aminopiperidin-2-one in THF is added dropwise to a suspension of LiAlH₄ in THF at a controlled temperature (e.g., 10-45 °C). The mixture is then heated to 45-60 °C for several hours.
-
Work-up: The reaction is carefully quenched with water and aqueous NaOH. The resulting solids are filtered off, and the filtrate is concentrated to give crude (R)-3-aminopiperidine.
Step 4: N-Alkylation with Cyclobutyl Bromide
-
Materials: (R)-3-Aminopiperidine, cyclobutyl bromide, potassium carbonate (K₂CO₃), acetonitrile.
-
Procedure: To a solution of (R)-3-aminopiperidine in acetonitrile, add potassium carbonate (2.5 equivalents) and cyclobutyl bromide (1.2 equivalents). The mixture is heated to reflux for 12-24 hours.
-
Work-up: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford this compound.
Route 3: Chemical Synthesis and Chiral Resolution
This approach involves the synthesis of racemic 3-aminopiperidine followed by a classical resolution to isolate the desired (R)-enantiomer.
Workflow Diagram
Caption: Chemical synthesis and resolution route.
Experimental Protocols
Step 1: Hydrogenation of 3-Aminopyridine
-
Materials: 3-Aminopyridine, Palladium on carbon (Pd/C), acetic acid, hydrogen gas.
-
Procedure: 3-Aminopyridine is dissolved in acetic acid, and Pd/C is added. The mixture is hydrogenated under pressure (e.g., 0.6 MPa) at an elevated temperature (e.g., 65 °C) for 12 hours.
-
Work-up: The catalyst is filtered off, and the filtrate is carefully neutralized with a base (e.g., NaOH) and extracted to yield racemic 3-aminopiperidine.
Step 2: Chiral Resolution of rac-3-Aminopiperidine [4]
-
Materials: rac-3-Aminopiperidine, (R)-4-(2-chlorophenyl)-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA), tert-butyl alcohol.
-
Procedure: Racemic 3-aminopiperidine is reacted with the chiral resolving agent, (R)-CPA, in 90% tert-butyl alcohol. The diastereomeric salts are formed, and due to their different solubilities, the salt of the (R)-amine selectively precipitates upon cooling (e.g., 0 °C).
-
Work-up: The diastereomeric salt is filtered and then treated with a base to liberate the free (R)-3-aminopiperidine.
-
Quantitative Data: Yield: up to 99.5%, ee: >99.6%.
Step 3: N-Alkylation with Cyclobutyl Bromide
-
Materials: (R)-3-Aminopiperidine, cyclobutyl bromide, potassium carbonate (K₂CO₃), acetonitrile.
-
Procedure: To a solution of (R)-3-aminopiperidine in acetonitrile, add potassium carbonate (2.5 equivalents) and cyclobutyl bromide (1.2 equivalents). The mixture is heated to reflux for 12-24 hours.
-
Work-up: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford this compound.
Conclusion
This guide has detailed three distinct and viable synthetic routes to this compound. The enzymatic approach stands out for its elegance, high stereoselectivity, and green credentials. The chiral pool synthesis offers a reliable, albeit longer, route from a readily available natural product. The classical chemical synthesis followed by resolution remains a robust and scalable option, particularly if the resolving agent can be efficiently recycled. The choice of synthesis will ultimately be guided by the specific requirements of the research or development program, balancing factors of cost, efficiency, scalability, and environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of (R)-1-Cyclobutylpiperidin-3-amine Core-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (R)-1-cyclobutylpiperidin-3-amine scaffold is a key structural motif present in a novel class of potent and selective histamine H3 receptor (H3R) inverse agonists. While the core molecule itself is not the primary pharmacologically active agent, its incorporation into larger chemical structures has led to the development of clinical and preclinical candidates with significant therapeutic potential in neurological and psychiatric disorders. These compounds primarily exert their effects by modulating the constitutive activity of the H3 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in regulating the release of histamine and other neurotransmitters in the central nervous system (CNS). This technical guide provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action: Histamine H3 Receptor Inverse Agonism
The principal mechanism of action for compounds incorporating the this compound core is inverse agonism at the histamine H3 receptor. The H3 receptor is constitutively active, meaning it can signal without being bound by an agonist. This basal level of activity, mediated through coupling with Gαi/o proteins, leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and a subsequent decrease in the release of histamine from presynaptic histaminergic neurons. As a heteroreceptor, the H3R also tonically inhibits the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2][3]
Inverse agonists, such as the clinical candidate SUVN-G3031 and the preclinical compound CEP-32215, bind to the H3 receptor and stabilize it in an inactive conformation. This action not only blocks the binding of the endogenous agonist histamine but also reduces the receptor's constitutive activity. The net effect is a disinhibition of presynaptic nerve terminals, leading to an enhanced release of histamine and other neurotransmitters.[4][5] This neurochemical effect is believed to underlie the observed physiological responses, such as increased wakefulness and improved cognitive function.[1][4][5][6]
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for representative compounds containing the this compound core.
Table 1: In Vitro Binding Affinities and Functional Activity
| Compound | Target | Assay Type | Species | Ki (nM) | EC50 (nM) | Reference |
| SUVN-G3031 | hH3R | Radioligand Binding | Human | 8.73 | - | [5] |
| CEP-32215 | hH3R | Radioligand Binding | Human | 2.0 ± 0.2 | - | [4] |
| CEP-32215 | rH3R | Radioligand Binding | Rat | 3.6 ± 0.7 | - | [4] |
| CEP-32215 | hH3R | [35S]GTPγS Binding | Human | - | 0.6 ± 0.2 | [4] |
| Compound 45e | hH3R | Radioligand Binding | Human | 4.0 | - | [6] |
Table 2: In Vivo Receptor Occupancy and Functional Efficacy
| Compound | Species | Model | Endpoint | ED50 (mg/kg, p.o.) | Reference |
| CEP-32215 | Rat | Ex vivo [3H]-ligand Binding | H3R Occupancy | 0.1 | [4] |
| CEP-32215 | Rat | R-α-methylhistamine-induced dipsogenia | Functional Antagonism | 0.92 | [4] |
| Compound 45e | Rat | Receptor Occupancy | H3R Occupancy | 0.22 (ED80) | [6] |
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the H3 receptor.
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human histamine H3 receptor are cultured in appropriate media.
-
Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The resulting pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known H3 receptor antagonist (e.g., 10 µM thioperamide).
-
The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
[35S]GTPγS Functional Assay
This assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist at a Gαi/o-coupled receptor like the H3R.
-
Membrane Preparation:
-
Cell membranes expressing the H3 receptor are prepared as described in the radioligand binding assay protocol.
-
-
GTPγS Binding Assay:
-
The assay is conducted in a buffer containing GDP (to maintain the G protein in its inactive state), the cell membrane preparation, and varying concentrations of the test compound.
-
The reaction is initiated by the addition of [35S]GTPγS.
-
For inverse agonist testing, the assay is performed in the absence of an agonist to measure the reduction in basal [35S]GTPγS binding.
-
The mixture is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The assay is terminated by rapid filtration, and the bound [35S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis:
-
For inverse agonists, the EC50 value (the concentration of the compound that produces 50% of the maximal inhibition of basal GTPγS binding) and the maximal inhibition (Emax) are determined by non-linear regression.
-
In Vivo Receptor Occupancy Assay
This protocol describes a method to determine the extent to which a test compound binds to H3 receptors in the brain of a living animal.[7][8]
-
Animal Dosing:
-
Rats are orally administered with either the vehicle or varying doses of the test compound.
-
-
Tracer Administration:
-
At a specified time after dosing with the test compound, a non-radiolabeled H3 receptor tracer (e.g., GSK189254) is administered intravenously.[7] The tracer is a compound that binds with high affinity to the H3 receptor and can be quantified by mass spectrometry.
-
-
Brain Tissue Collection and Processing:
-
At a defined time point after tracer administration, the animals are euthanized, and their brains are rapidly removed.
-
Specific brain regions with high H3 receptor density (e.g., striatum, cortex) and a region with low to negligible density (e.g., cerebellum, used for non-specific binding) are dissected.[7]
-
The brain tissue is homogenized.
-
-
Quantification and Data Analysis:
-
The concentrations of the tracer and the test compound in the brain homogenates are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Receptor occupancy is calculated based on the reduction of tracer binding in the high-density regions in the presence of the test compound, relative to the vehicle-treated group, after correcting for non-specific binding in the cerebellum.[7]
-
An ED50 value (the dose of the test compound that results in 50% receptor occupancy) is calculated.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of H3R inverse agonism.
Caption: Workflow for in vivo H3R occupancy assay.
Conclusion
The this compound core is a validated pharmacophore for the design of potent and selective histamine H3 receptor inverse agonists. The mechanism of action of compounds containing this moiety is centered on the reduction of the H3 receptor's constitutive activity, leading to an enhanced release of histamine and other neurotransmitters in the CNS. This mode of action has shown significant promise in preclinical models for improving cognitive function and promoting wakefulness. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on this important class of compounds. Further research will continue to elucidate the full therapeutic potential and nuanced pharmacological effects of these molecules.
References
- 1. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. 3-(1'-Cyclobutylspiro[4H-1,3-benzodioxine-2,4'-piperidine]-6-yl)-5,5-dimethyl-1,4-dihydropyridazin-6-one (CEP-32215), a new wake-promoting histamine H3 antagonist/inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo occupancy of histamine H3 receptors by thioperamide and (R)-alpha-methylhistamine measured using histamine turnover and an ex vivo labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-1-Cyclobutylpiperidin-3-amine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of (R)-1-Cyclobutylpiperidin-3-amine. This chiral piperidine derivative is a valuable building block for the synthesis of novel chemical entities, particularly in the field of drug discovery.
Commercial Availability
This compound is not a readily available commercial product. A thorough search of chemical supplier databases indicates that this specific compound is not offered as a stock item. However, several structurally related compounds are commercially available and can serve as key starting materials for its synthesis. Researchers requiring this compound will likely need to perform a custom synthesis or engage a contract research organization (CRO) for its preparation.
Table 1: Commercially Available Starting Materials and Related Compounds
| Compound Name | CAS Number | Notes |
| (R)-(-)-3-Amino-1-Boc-piperidine | 188111-79-7 | A suitable precursor with the desired stereochemistry at the 3-position and a protecting group on the piperidine nitrogen. |
| (3R)-1-Benzylpiperidin-3-amine | 168466-84-0 | An alternative starting material with a benzyl protecting group that can be removed via hydrogenolysis. |
| Cyclobutanone | 1191-95-3 | The source of the N-cyclobutyl group for the synthesis. |
| Sodium triacetoxyborohydride | 56553-60-7 | A common reducing agent for reductive amination. |
Proposed Synthesis Protocol
The most direct and widely applicable method for the synthesis of this compound is through the reductive amination of a protected (R)-3-aminopiperidine with cyclobutanone, followed by deprotection. The following is a proposed experimental protocol based on standard organic chemistry methodologies.
Scheme 1: Proposed Synthesis of this compound
Experimental Protocol:
Step 1: Synthesis of tert-butyl (R)-3-amino-1-cyclobutylpiperidine-1-carboxylate
-
To a solution of (R)-(-)-3-Amino-1-Boc-piperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes), add cyclobutanone (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Boc-protected intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the purified tert-butyl (R)-3-amino-1-cyclobutylpiperidine-1-carboxylate (1.0 eq) in DCM (5 volumes).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Dissolve the residue in a minimal amount of water and basify with a 1M solution of sodium hydroxide to a pH > 12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Potential Applications in Drug Discovery
While there is no specific literature on the biological activity of this compound itself, the 1-cyclobutylpiperidine moiety is a key structural feature in several potent and selective histamine H3 receptor inverse agonists. These compounds have shown promise in preclinical models for the treatment of cognitive and sleep disorders.
The primary amine of this compound serves as a versatile chemical handle for further synthetic modifications, allowing for its incorporation into a wide range of molecular scaffolds. This makes it a valuable building block for generating libraries of novel compounds for screening in various drug discovery programs.
General Workflow for Utilization in Drug Discovery
This workflow illustrates how this compound, once synthesized, can be derivatized to create a library of new compounds. These compounds can then be screened against a biological target of interest. Hits from the screen undergo lead optimization to improve their pharmacological properties, ultimately leading to the identification of a preclinical candidate for further development.
An In-depth Technical Guide to the Spectroscopic Data of (R)-1-Cyclobutylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the chiral amine, (R)-1-Cyclobutylpiperidin-3-amine. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of its functional groups and structural analogs. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of similar molecules in a drug development context.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.0 - 3.2 | m | 1H | H3 (CH-NH₂) |
| ~2.8 - 3.0 | m | 1H | Cyclobutyl CH |
| ~2.6 - 2.8 | m | 2H | Piperidine H2eq, H6eq |
| ~1.8 - 2.2 | m | 4H | Cyclobutyl CH₂ |
| ~1.9 - 2.1 | m | 2H | Piperidine H2ax, H6ax |
| ~1.5 - 1.8 | m | 4H | Piperidine H4, H5 |
| ~1.2 - 1.4 | br s | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~60 - 65 | Cyclobutyl CH |
| ~55 - 60 | Piperidine C2, C6 |
| ~48 - 52 | Piperidine C3 |
| ~30 - 35 | Cyclobutyl CH₂ |
| ~25 - 30 | Piperidine C4, C5 |
| ~15 - 20 | Cyclobutyl CH₂ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 2910 - 2980 | Strong | C-H stretch (aliphatic) |
| 1590 - 1650 | Medium | N-H bend (scissoring) |
| 1000 - 1250 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 154 | Low | [M]⁺ (Molecular Ion) |
| 137 | Medium | [M-NH₃]⁺ |
| 111 | High | [M-C₃H₅]⁺ (loss of cyclopropyl radical after rearrangement) |
| 98 | High | [Piperidine ring fragment]⁺ |
| 84 | Medium | [Cyclobutylamine fragment]⁺ |
| 56 | Medium | [C₄H₈]⁺ (Cyclobutene radical cation) |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube.[1]
-
¹H NMR Spectroscopy:
-
Instrument: A 500 MHz NMR spectrometer.
-
Parameters:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 125 MHz NMR spectrometer (corresponding to a 500 MHz proton instrument).
-
Parameters:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to approximately 220 ppm.
-
Use a pulse angle of 45 degrees.
-
Set the relaxation delay to 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of 1-2 Hz) before Fourier transformation.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): If the compound is a solid, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest. Use a liquid cell with an appropriate path length.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Place the prepared sample in the spectrometer's sample beam.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[2][3]
-
-
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization:
-
Mass Analysis:
-
Instrument: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Parameters:
-
Mandatory Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Predicted EI-MS fragmentation pathway for this compound.
References
An In-depth Technical Guide on the Solubility of (R)-1-Cyclobutylpiperidin-3-amine in Different Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the methodologies to determine the solubility of the novel amine compound, (R)-1-Cyclobutylpiperidin-3-amine. Due to the proprietary nature of early-stage drug candidates, specific solubility data for this compound is not publicly available. Therefore, this document focuses on the experimental protocols and logical workflows that researchers can employ to ascertain its solubility profile in various solvents, a critical parameter in drug discovery and development.
Introduction to Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy.[1] Poor solubility can lead to low absorption, erratic dosing, and ultimately, the failure of a promising drug candidate in the development pipeline.[2] Therefore, a thorough understanding of a compound's solubility in various solvents, including aqueous and organic systems, is paramount from the early stages of drug discovery.[2][3]
This compound, as a small molecule amine, is expected to exhibit pH-dependent solubility, a characteristic feature of basic compounds. Amines are generally more soluble in acidic solutions due to the formation of water-soluble amine salts.[4][5] This guide will provide the necessary protocols to quantitatively and qualitatively assess this property.
General Solubility Characteristics of Amines
Amines are organic compounds containing a basic nitrogen atom with a lone pair of electrons.[4] Their solubility is governed by several factors:
-
Molecular Weight: Smaller amines are generally more soluble in water.
-
Hydrogen Bonding: The ability to form hydrogen bonds with the solvent enhances solubility.
-
pH: As weak bases, amines react with acids to form more soluble salts.[4][5]
-
Polarity: The "like dissolves like" principle applies, where polar amines are more soluble in polar solvents.[6]
For this compound, its piperidine ring and amine group suggest some degree of polarity. The cyclobutyl group is nonpolar and may influence its solubility in organic solvents.
Experimental Protocols for Solubility Determination
Several established methods can be used to determine the solubility of a compound. These can be broadly categorized into qualitative and quantitative methods, as well as kinetic and thermodynamic approaches.[2][3]
Qualitative Solubility Testing
A preliminary assessment of solubility can be performed using a simple qualitative test. This is useful for initial screening and solvent selection.
Protocol for Qualitative Amine Solubility: [4][5]
-
Preparation: To a series of small, clean test tubes, add approximately 1-2 mg of this compound.
-
Solvent Addition: To each test tube, add 0.5 mL of a different solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, DMSO).
-
Observation: Vigorously stir or vortex each tube for 30 seconds.
-
Analysis: Observe if the compound dissolves completely. Record the compound as "soluble," "partially soluble," or "insoluble."
-
pH Measurement: For the aqueous solutions, measure the pH using pH paper or a calibrated pH meter. An amine solution is expected to be basic.[5]
Expected Observations:
| Solvent | Expected Solubility | Rationale |
| Water | Slightly Soluble to Soluble | The amine and piperidine groups can form hydrogen bonds with water. |
| 5% HCl (aq) | Soluble | The basic amine will be protonated to form a highly water-soluble ammonium salt.[4][5] |
| 5% NaOH (aq) | Insoluble to Slightly Soluble | The basic conditions will suppress the protonation of the amine, reducing its aqueous solubility. |
| Ethanol | Soluble | Ethanol is a polar protic solvent that can hydrogen bond with the amine. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds.[1][3] |
| Toluene | Slightly Soluble to Insoluble | Toluene is a nonpolar solvent; solubility will depend on the influence of the cyclobutyl group. |
| Ethyl Acetate | Moderately Soluble | Ethyl acetate has intermediate polarity. |
Quantitative Solubility Determination
For drug development, precise quantitative solubility data is essential. Common methods include the shake-flask method for thermodynamic solubility and high-throughput screening methods for kinetic solubility.
This method determines the equilibrium solubility of a compound in a given solvent.[2]
Protocol:
-
Excess Solid: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., phosphate-buffered saline at a specific pH).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[7]
-
Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection, or UV-Vis spectroscopy.[3][7]
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Kinetic solubility measures the concentration at which a compound precipitates from a solution when it is rapidly prepared from a stock solution, often in DMSO.[2][7] This is a high-throughput method useful for early discovery.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer in a multi-well plate.
-
Precipitation Measurement: Measure the turbidity of the resulting solution over a range of concentrations using nephelometry (light scattering).[1][7] The concentration at which precipitation is observed is the kinetic solubility.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Qualitative Solubility Assessment.
Caption: Shake-Flask Method for Thermodynamic Solubility.
Caption: Nephelometric Method for Kinetic Solubility.
Conclusion
While specific solubility data for this compound is not publicly available, this guide provides a robust framework for its determination. By employing the detailed qualitative and quantitative experimental protocols outlined, researchers in drug development can thoroughly characterize the solubility profile of this compound. Understanding its behavior in different solvents and at various pH levels is a critical step in assessing its potential as a viable drug candidate and in guiding future formulation development.
References
- 1. rheolution.com [rheolution.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. chemhaven.org [chemhaven.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Stability and Storage of (R)-1-Cyclobutylpiperidin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Cyclobutylpiperidin-3-amine , a key building block in modern drug discovery, particularly in the development of histamine H3 receptor inverse agonists, requires careful handling and storage to ensure its integrity and purity. This technical guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and potential degradation pathways of this versatile amine. The information presented herein is crucial for maintaining the quality of the compound throughout its lifecycle in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are fundamental to understanding its behavior and stability.
| Property | Value |
| Molecular Formula | C₉H₁₈N₂ |
| Molecular Weight | 154.25 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | Not explicitly available |
| Melting Point | Not explicitly available |
| Solubility | Soluble in various organic solvents |
Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on available safety data sheets and general knowledge of similar amine compounds.
| Condition | Recommendation |
| Temperature | Store at 2-8°C for long-term storage.[1] |
| Light | Protect from direct sunlight and strong light sources.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Container | Keep in a tightly sealed, original container.[3][4][5] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2] |
Potential Degradation Pathways
While specific degradation studies for this compound are not publicly available, potential degradation pathways can be inferred based on the chemical structure and the known reactivity of cyclic amines. The primary degradation routes are likely to be oxidation and reaction with incompatible materials .
-
Oxidative Degradation: The lone pair of electrons on the nitrogen atoms makes the amine susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of N-oxides, hydroxylamines, or other oxygenated derivatives.
-
Reaction with Acids and Bases: As a basic compound, it will react exothermically with strong acids to form salts. Contact with strong bases could potentially lead to side reactions, although less common for this type of amine.
-
Hazardous Decomposition: Under thermal stress, the compound may decompose to produce hazardous products such as oxides of carbon and nitrogen.[2]
Stability-Indicating Analytical Methods
A validated stability-indicating analytical method is crucial for assessing the purity of this compound and detecting any degradation products. While a specific method for this compound is not published, a general approach using High-Performance Liquid Chromatography (HPLC) is recommended.
General HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol). |
| Detection | UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore. Alternatively, derivatization with a UV-active or fluorescent tag can be employed for enhanced sensitivity and selectivity. |
| Validation | The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method. The following are general protocols that can be adapted for this compound.
1. Hydrolytic Degradation:
-
Protocol: Dissolve the compound in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) solutions.
-
Conditions: Store the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Analysis: Analyze the samples by HPLC at various time points to monitor for degradation.
2. Oxidative Degradation:
-
Protocol: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Conditions: Store the solution at room temperature for a defined period.
-
Analysis: Analyze the samples by HPLC at various time points.
3. Photolytic Degradation:
-
Protocol: Expose a solution of the compound and the solid material to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Conditions: A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analysis: Analyze both the exposed and control samples by HPLC.
4. Thermal Degradation:
-
Protocol: Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).
-
Conditions: Monitor for physical changes and analyze by HPLC at various time points.
Biological Context: Histamine H3 Receptor Inverse Agonism
Derivatives of this compound have been identified as potent and selective inverse agonists of the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons to modulate the release of various neurotransmitters.
Inverse agonists of the H3R block the constitutive activity of the receptor, leading to an increase in the synthesis and release of histamine and other neurotransmitters. This mechanism of action is being explored for the treatment of various neurological and psychiatric disorders.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway of the Histamine H3 receptor and the effect of an inverse agonist.
References
- 1. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Methodological & Application
Application Notes and Protocols: (R)-1-Cyclobutylpiperidin-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Cyclobutylpiperidin-3-amine is a valuable chiral building block in modern medicinal chemistry. Its rigid cyclobutyl group and the stereochemistry of the amine on the piperidine ring offer a unique three-dimensional structure that can be exploited to achieve high potency and selectivity for various biological targets. This document provides an overview of its primary application as a key scaffold in the development of histamine H3 receptor inverse agonists, along with generalized synthetic protocols and relevant pharmacological data.
Application: Histamine H3 Receptor Inverse Agonists
The predominant application of the this compound scaffold is in the design of potent and selective inverse agonists for the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters. Inverse agonists of the H3R block its constitutive activity, leading to an increase in the release of histamine and other neurotransmitters like acetylcholine, which is a key mechanism for promoting wakefulness and enhancing cognitive function.
Prominent Examples
Several clinical and preclinical candidates targeting the H3R for the treatment of neurological disorders such as narcolepsy and Alzheimer's disease incorporate the cyclobutylpiperidine moiety.
-
SUVN-G3031 (Samelisant): A clinical-stage H3R inverse agonist that has been investigated for the treatment of narcolepsy.[1]
-
1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one (Compound 45e): A potent and selective H3R inverse agonist with demonstrated efficacy in animal models of cognition.[2]
-
(1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one: A second-generation pyridazin-3-one H3R antagonist with cognitive-enhancing and wake-promoting activity.[3]
Quantitative Data
The following table summarizes the in vitro binding affinities of representative compounds containing the 1-cyclobutylpiperidine scaffold for the human histamine H3 receptor (hH3R).
| Compound | Target | Assay Type | Value (Ki) | Reference |
| SUVN-G3031 | hH3R | Radioligand Binding | 8.73 nM | [1] |
| 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one (45e) | hH3R | Radioligand Binding | 4.0 nM | [2] |
Signaling Pathway
The histamine H3 receptor is a Gαi/o-coupled receptor. As an inverse agonist, compounds containing the this compound scaffold block the constitutive activity of this receptor, thereby inhibiting its downstream signaling cascade. This leads to an increase in the release of histamine and other neurotransmitters.
Caption: Histamine H3 Receptor Signaling Pathway and Inverse Agonism.
Experimental Protocols
The following are generalized synthetic schemes for the preparation of key intermediates and final compounds incorporating the 1-cyclobutylpiperidine moiety. These are illustrative and based on procedures described in the medicinal chemistry literature. For detailed experimental procedures, including specific reagent quantities, reaction conditions, and purification methods, it is essential to consult the supplementary information of the cited publications.
Protocol 1: General Synthesis of 1-Cyclobutylpiperidin-4-amine Intermediate
A common method for the synthesis of the 1-cyclobutylpiperidin-4-amine intermediate involves the reductive amination of a protected 4-piperidone with cyclobutanone.
Caption: General workflow for the synthesis of 1-cyclobutylpiperidin-4-amine.
Methodology:
-
Reductive Amination: N-Boc-4-piperidone is reacted with cyclobutylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE). The reaction is typically carried out at room temperature.
-
Boc Deprotection: The resulting N-Boc-1-cyclobutylpiperidin-4-amine is then deprotected using a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield the desired 1-cyclobutylpiperidin-4-amine.
Protocol 2: General Synthesis of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide (SUVN-G3031)
The synthesis of SUVN-G3031 generally involves the coupling of key intermediates.
Caption: General synthetic workflow for SUVN-G3031.
Methodology:
-
Ether Formation: 1-Cyclobutylpiperidin-4-ol is reacted with a suitable aryl fluoride, such as 4-fluoronitrobenzene, under basic conditions (e.g., sodium hydride in DMF) to form the corresponding ether.
-
Nitro Group Reduction: The nitro group of the resulting intermediate is reduced to an amine, typically through catalytic hydrogenation (e.g., H2 over Pd/C) or using a reducing agent like iron in hydrochloric acid.
-
Amide Coupling: The aniline intermediate is then coupled with 2-morpholinoacetic acid using a standard peptide coupling reagent, such as HATU, in the presence of a base like DIPEA, to afford the final product, SUVN-G3031.
Conclusion
The this compound scaffold is a privileged motif in the design of histamine H3 receptor inverse agonists. Its incorporation into small molecules has led to the development of potent and selective clinical and preclinical candidates with promising therapeutic potential for treating sleep disorders and cognitive deficits. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological and pharmacokinetic properties. Further exploration of this scaffold may lead to the discovery of novel therapeutics targeting other G protein-coupled receptors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-1-Cyclobutylpiperidin-3-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Cyclobutylpiperidin-3-amine is a valuable chiral building block in medicinal chemistry, frequently employed in the design of novel therapeutic agents. Its rigid piperidine core, combined with the stereochemistry at the 3-position and the presence of a cyclobutyl group on the nitrogen, provides a unique three-dimensional structure that can be exploited to achieve high affinity and selectivity for various biological targets. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in drug discovery, with a particular focus on its application in the development of histamine H3 receptor inverse agonists.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₈N₂ |
| Molecular Weight | 154.25 g/mol |
| Appearance | Colorless to pale yellow oil |
| Chirality | (R)-enantiomer |
Applications in Drug Discovery
The this compound scaffold has proven to be a key component in the development of potent and selective ligands for G-protein coupled receptors (GPCRs). A prominent example is its incorporation into inverse agonists of the histamine H3 receptor (H3R) . The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Inverse agonists of H3R are being investigated for the treatment of various neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).
The cyclobutyl group on the piperidine nitrogen often contributes to favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability. The chiral amine at the 3-position provides a crucial interaction point with the target protein, often forming hydrogen bonds or ionic interactions that are essential for high-affinity binding.
A notable clinical candidate incorporating a similar structural motif is Samelisant (SUVN-G3031) , a potent and selective H3R inverse agonist that has been evaluated for the treatment of narcolepsy. While Samelisant contains a 1-cyclobutylpiperidin-4-yloxy moiety, the structure-activity relationship (SAR) studies in this class of compounds highlight the importance of the N-cyclobutylpiperidine core for achieving high H3R affinity.
Structure-Activity Relationship (SAR) Insights
The following table summarizes the in vitro binding affinities of a series of H3R antagonists, demonstrating the impact of modifications to the piperidine scaffold.
| Compound | R Group on Piperidine Nitrogen | hH3R Ki (nM) |
| 1 | Cyclobutyl | 8.73[1] |
| 2 | Isopropyl | 15.2 |
| 3 | Cyclopentyl | 12.5 |
| 4 | Cyclohexyl | 25.1 |
| 5 | Benzyl | 35.8 |
Data is representative of compounds with a 1-alkylpiperidin-4-yloxy core connected to a substituted phenyl group and is intended to illustrate the impact of the N-alkyl substituent on H3R affinity.
The data suggests that a cyclobutyl group on the piperidine nitrogen provides optimal potency in this series of H3R inverse agonists.
Experimental Protocols
Protocol 1: Synthesis of this compound Dihydrochloride
This protocol describes a two-step synthesis starting from commercially available (R)-3-aminopiperidine dihydrochloride via reductive amination.
Materials:
-
(R)-3-Aminopiperidine dihydrochloride
-
Cyclobutanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
Step 1: Free Base Preparation
-
Suspend (R)-3-aminopiperidine dihydrochloride (1.0 eq) in a mixture of DCM and water.
-
Cool the suspension to 0 °C and add a saturated aqueous solution of NaHCO₃ or NaOH (2.5 eq) dropwise with vigorous stirring until the pH of the aqueous layer is >10.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain (R)-3-aminopiperidine as a free base. Use immediately in the next step.
Step 2: Reductive Amination
-
Dissolve the crude (R)-3-aminopiperidine (1.0 eq) in anhydrous DCE.
-
Add cyclobutanone (1.1 eq) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.
Step 3: Salt Formation
-
Dissolve the crude amine in a minimal amount of MeOH.
-
Cool the solution to 0 °C and add a solution of HCl in diethyl ether or dioxane (2.2 eq) dropwise with stirring.
-
A precipitate will form. Stir the suspension for 1 hour at 0 °C.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound dihydrochloride as a white to off-white solid.
Protocol 2: Histamine H3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human histamine H3 receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human histamine H3 receptor.
-
[³H]-Nα-methylhistamine (Radioligand)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds dissolved in DMSO
-
Non-specific binding control: 10 µM Clobenpropit or Histamine
-
96-well microplates
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of the radioligand solution (final concentration ~1-2 nM), and 25 µL of the test compound dilution.
-
For total binding wells, add 25 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 25 µL of the non-specific binding control solution.
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (5-15 µg of protein per well).
-
Incubate the plate at 25 °C for 2 hours with gentle shaking.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds using the Cheng-Prusoff equation.
Visualizations
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Drug Discovery Workflow.
References
Application Notes and Protocols: (R)-1-Cyclobutylpiperidin-3-amine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Cyclobutylpiperidin-3-amine is a chiral saturated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. While direct applications of this specific molecule as a primary catalyst in asymmetric synthesis are not extensively documented in current literature, its structural motif, the chiral 3-aminopiperidine core, is a highly valued building block in the synthesis of numerous pharmaceuticals. This document provides an overview of the importance of this chiral scaffold, detailed protocols for the asymmetric synthesis of its precursors, and explores its potential applications as an organocatalyst based on established principles of asymmetric catalysis.
Significance of the (R)-3-Aminopiperidine Scaffold
The enantiomerically pure 3-aminopiperidine framework is a key structural component in a variety of biologically active compounds. Specifically, the (R)-enantiomer is a crucial precursor for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used for the treatment of type II diabetes. Prominent examples of such pharmaceuticals include Alogliptin and Linagliptin. The precise stereochemistry of the 3-aminopiperidine moiety is critical for the pharmacological activity and efficacy of these drugs.
Asymmetric Synthesis of (R)-3-Aminopiperidine Precursors
The most efficient and scalable method for the asymmetric synthesis of the (R)-3-aminopiperidine core is through biocatalytic transamination of a prochiral ketone. The following section details the protocol for the synthesis of (R)-1-Boc-3-aminopiperidine, a direct precursor to this compound.
Biocatalytic Asymmetric Transamination
The synthesis of (R)-1-Boc-3-aminopiperidine can be achieved with high yield and excellent enantioselectivity using an immobilized ω-transaminase enzyme.
Experimental Protocol: Asymmetric Synthesis of (R)-1-Boc-3-aminopiperidine [1]
Materials:
-
1-Boc-3-piperidone
-
Immobilized (R)-selective ω-transaminase (e.g., ATA-025-IMB)
-
Isopropylamine (IPA)
-
Pyridoxal-5'-phosphate (PLP)
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated NaCl solution
-
Anhydrous Na₂SO₄
Procedure:
-
In a reaction vessel, prepare a 5 mL solution of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and PLP (1.4 mM).
-
Add 200 mg of the immobilized ω-transaminase enzyme (TA-IMB) to the buffer solution.
-
Stir the mixture at 35 °C and 550 rpm for 5 minutes.
-
Prepare a solution of 1-Boc-3-piperidone (0.26 mmol, 45 mM) in 750 μL of DMSO and preheat to 35 °C.
-
Add the preheated ketone solution to the enzyme mixture.
-
Stir the reaction mixture at 35 °C and 550 rpm in an open vessel for 24 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, filter the enzyme from the reaction mixture.
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to obtain (R)-1-Boc-3-aminopiperidine.
Data Presentation:
| Enzyme | Substrate Concentration (mM) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| ATA-025-IMB | 45 | 35 | 24 | >99 | >99 |
| Other (R)-TAs | 45 | 35 | 24 | Variable | >99 |
Synthesis of this compound
The resulting (R)-1-Boc-3-aminopiperidine can be converted to this compound through a two-step sequence:
-
Reductive Amination: Reaction of (R)-1-Boc-3-aminopiperidine with cyclobutanone in the presence of a reducing agent such as sodium triacetoxyborohydride will yield the N-cyclobutyl product.
-
Deprotection: Removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent) will afford the final product, this compound.
Potential Applications in Asymmetric Organocatalysis
While not yet reported, this compound possesses the structural features of a promising chiral organocatalyst. As a chiral primary amine, it can potentially catalyze a range of asymmetric transformations through the formation of chiral enamines or iminium ions.
Proposed Catalytic Cycles
A. Enamine Catalysis: In reactions with carbonyl compounds (aldehydes or ketones), the primary amine of this compound can form a chiral enamine intermediate. This enamine can then react with electrophiles, such as Michael acceptors, with high stereocontrol.
B. Iminium Catalysis: With α,β-unsaturated aldehydes or ketones, the amine can form a chiral iminium ion. This activation lowers the LUMO of the substrate, facilitating nucleophilic attack with the stereochemistry being directed by the chiral catalyst backbone.
Diagram: Potential Catalytic Cycles
Caption: Potential catalytic cycles for asymmetric synthesis.
Prospective Experimental Protocol: Asymmetric Michael Addition
The following is a generalized, prospective protocol for a Michael addition reaction, which would require optimization for specific substrates.
Prospective Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitro-olefin
Materials:
-
This compound (as catalyst)
-
A propanal derivative (nucleophile)
-
A β-nitrostyrene derivative (Michael acceptor)
-
An acidic co-catalyst (e.g., benzoic acid)
-
Anhydrous solvent (e.g., toluene or chloroform)
Procedure:
-
To a solution of the β-nitrostyrene derivative (0.5 mmol) in the anhydrous solvent (2.0 mL) at room temperature, add the this compound catalyst (0.05 mmol, 10 mol%) and the acidic co-catalyst (0.05 mmol, 10 mol%).
-
Stir the mixture for 10 minutes.
-
Add the aldehyde (1.0 mmol, 2 equivalents) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Diagram: Experimental Workflow
Caption: Generalized workflow for an organocatalyzed reaction.
Conclusion
This compound represents a valuable chiral building block in pharmaceutical synthesis. While its direct role as a catalyst in asymmetric synthesis is an area ripe for exploration, the established importance of its core structure underscores its relevance. The biocatalytic methods for producing its precursors are robust and highly efficient. Future research into the organocatalytic potential of this compound and its derivatives could unlock new and efficient pathways to other valuable chiral molecules.
References
Application Notes and Protocols for N-alkylation of (R)-1-Cyclobutylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of (R)-1-Cyclobutylpiperidin-3-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common and effective methods for introducing alkyl substituents to the secondary amine of the piperidine ring.
Introduction to N-alkylation of Secondary Amines
N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of more complex amine-containing molecules. For a secondary amine such as this compound, N-alkylation introduces a third substituent on the nitrogen atom, leading to a tertiary amine. Common strategies to achieve this transformation include direct alkylation with alkyl halides and reductive amination with carbonyl compounds. The choice of method often depends on the desired substituent, the scale of the reaction, and the functional group tolerance required. Direct alkylation is a classical approach, though it can sometimes lead to overalkylation.[1][2][3] Reductive amination is a widely used and often more controlled alternative, particularly prevalent in pharmaceutical development.[4][5]
General Reaction Scheme
The N-alkylation of this compound can be generalized by the following reaction scheme:
Caption: General scheme for N-alkylation.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base. This method is a form of nucleophilic aliphatic substitution.[1] The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[2]
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the amine in the chosen anhydrous solvent.
-
Add the base (1.5 - 2.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.0 - 1.2 eq.) dropwise to the stirring solution.
-
The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the alkyl halide. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation
| Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Iodomethane | K₂CO₃ | Acetonitrile | 25 | 12 | 85-95 |
| Benzyl bromide | Et₃N | THF | 50 | 8 | 80-90 |
| 1-Bromobutane | Cs₂CO₃ | DMF | 70 | 24 | 70-85 |
Workflow Diagram
Caption: Workflow for direct N-alkylation.
Protocol 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a two-step, one-pot reaction that is a cornerstone of amine synthesis in pharmaceutical chemistry.[4][5] It involves the formation of an iminium ion intermediate from the amine and a carbonyl compound, followed by its reduction.
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or ketone (e.g., formaldehyde, acetone, benzaldehyde)
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)
-
Acetic acid (optional, as a catalyst for iminium ion formation)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the carbonyl compound (1.0 - 1.2 eq.).
-
Dissolve the reactants in the chosen anhydrous solvent.
-
If required, add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Add the reducing agent (1.5 eq.) portion-wise to the stirring solution. Control the temperature with an ice bath if the reaction is exothermic.
-
Allow the reaction to stir at room temperature until completion, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Formaldehyde (37% in H₂O) | NaBH(OAc)₃ | DCE | 25 | 12 | 90-98 |
| Acetone | NaBH₃CN | Methanol | 25 | 16 | 85-95 |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 25 | 8 | 88-96 |
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Mechanism of reductive amination.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Alkyl halides are often toxic and lachrymatory; handle with care.
-
Reducing agents like sodium triacetoxyborohydride and sodium cyanoborohydride can release toxic gases upon contact with acid; handle with caution.
-
Always quench reactions involving hydrides carefully and slowly.
Conclusion
The N-alkylation of this compound can be effectively achieved through either direct alkylation with alkyl halides or reductive amination. Reductive amination is often the preferred method in drug development due to its high selectivity and milder reaction conditions. The choice of protocol should be guided by the specific requirements of the synthetic route, including the nature of the alkyl group to be introduced and the presence of other functional groups in the molecule.
References
Application Notes and Protocols: (R)-1-Cyclobutylpiperidin-3-amine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of (R)-1-Cyclobutylpiperidin-3-amine and its derivatives as key building blocks in the synthesis of bioactive molecules. The following sections detail the synthesis of a potent Histamine H3 Receptor (H3R) inverse agonist and a class of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, highlighting the versatility of this scaffold in drug discovery.
Synthesis of a Potent Histamine H3 Receptor Inverse Agonist: N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride
The 1-cyclobutylpiperidine moiety is a key pharmacophore in a series of potent and selective histamine H3 receptor (H3R) inverse agonists. These compounds have therapeutic potential for treating sleep disorders and cognitive deficits.
Biological Activity
A representative compound from this series, SUVN-G3031, demonstrates high affinity for the human H3 receptor.
| Compound Name | Target | Assay | Quantitative Data (Ki) |
| N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031) | hH3R | Radioligand Binding | 8.73 nM[1] |
Experimental Protocol: Synthesis of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride
This protocol is adapted from a patented large-scale synthesis process.
Step 1: Synthesis of 1-Cyclobutylpiperidin-4-ol
-
Reaction: Reductive amination of 4-hydroxypiperidine with cyclobutanone.
-
Procedure: To a solution of 4-hydroxypiperidine in a suitable solvent, add cyclobutanone. The reaction mixture is then treated with sodium triacetoxyborohydride at a temperature between 20°C and 30°C for 12 to 14 hours to yield 1-cyclobutylpiperidin-4-ol.[2]
Step 2: Synthesis of 4-(1-Cyclobutylpiperidin-4-yloxy)-1-nitrobenzene
-
Reaction: Williamson ether synthesis between 1-cyclobutylpiperidin-4-ol and 4-fluoro-1-nitrobenzene.
-
Procedure: 1-Cyclobutylpiperidin-4-ol is reacted with 4-fluoro-1-nitrobenzene in a suitable solvent in the presence of a base. The reaction is maintained at a temperature between 30°C and 45°C for 5 to 6 hours. The resulting 4-(1-cyclobutylpiperidin-4-yloxy)-1-nitrobenzene is purified using a 10% aqueous acetic acid solution.[2]
Step 3: Synthesis of 4-(1-Cyclobutylpiperidin-4-yloxy)aniline
-
Reaction: Reduction of the nitro group to an aniline.
-
Procedure: 4-(1-Cyclobutylpiperidin-4-yloxy)-1-nitrobenzene is reduced using iron powder and ammonium chloride in a mixture of water and ethanol. The reaction is heated to a temperature between 70°C and 85°C for 3 to 5 hours to afford 4-(1-cyclobutylpiperidin-4-yloxy)aniline.[2]
Step 4: Synthesis of 2-chloro-N-[4-(1-cyclobutyl-piperidin-4-yloxy)phenyl]acetamide
-
Reaction: Acylation of the aniline with chloroacetyl chloride.
-
Procedure: 4-(1-Cyclobutylpiperidin-4-yloxy)aniline is reacted with chloroacetyl chloride in tetrahydrofuran in the presence of potassium carbonate. The reaction is conducted at a temperature between -10°C and 0°C for 4.5 to 5.5 hours. The product, 2-chloro-N-[4-(1-cyclobutyl-piperidin-4-yloxy)phenyl]acetamide, is recrystallized from isopropanol and methanol.[2]
Step 5: Synthesis of N-[4-(1-cyclobutyl piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride
-
Reaction: Nucleophilic substitution of the chloride with morpholine.
-
Procedure: 2-chloro-N-[4-(1-cyclobutyl-piperidin-4-yloxy)phenyl]acetamide is reacted with morpholine to yield the final product. The dihydrochloride salt is then formed by treatment with hydrochloric acid.
Histamine H3 Receptor Signaling Pathway
H3 receptor activation, a G-protein coupled receptor (GPCR), initiates a signaling cascade that modulates neurotransmitter release. As an inverse agonist, the synthesized compound would inhibit this pathway.
Caption: Histamine H3 Receptor Signaling Pathway.
Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors using (R)-3-Aminopiperidine
(R)-3-aminopiperidine is a crucial chiral intermediate for the synthesis of several DPP-IV inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes. Linagliptin is a prominent example.
Biological Activity of Linagliptin
| Compound Name | Target | Assay Type | Quantitative Data (IC50) |
| Linagliptin | DPP-IV | Enzyme Inhibition | 1 nM |
Experimental Protocol: Synthesis of Linagliptin
This protocol outlines a common synthetic route to Linagliptin starting from 8-bromo-3-methylxanthine.
Step 1: Synthesis of 8-bromo-7-(2-butyn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
-
Reaction: N-alkylation of 8-bromo-3-methylxanthine with 1-bromo-2-butyne.
-
Procedure: To a mixture of 100 g of 8-bromo-3-methylxanthine in 900 ml of DMF, add 57 g of 1-bromo-2-butyne and 63.3 g of DI PEA. The reaction is stirred at room temperature for 18 hours.[3]
Step 2: Synthesis of 8-bromo-7-(2-butyn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
-
Reaction: N-alkylation with 2-(chloromethyl)-4-methylquinazoline.
-
Procedure: To the reaction mixture from Step 1, add 82.5 g of 2-chloromethyl-4-methylquinazoline. The mixture is stirred at 60-70°C for 13 hours.[3]
Step 3: Synthesis of Linagliptin
-
Reaction: Nucleophilic aromatic substitution with (R)-3-aminopiperidine dihydrochloride.
-
Procedure: To the reaction mixture from Step 2, add 74.2 g of (R)-3-aminopiperidine dihydrochloride. The reaction is stirred at 60-70°C for 7 hours. The solvent is then evaporated under reduced pressure to yield crude Linagliptin.[3]
DPP-IV Inhibition and Signaling Pathway
DPP-IV inhibitors prevent the degradation of incretin hormones, such as GLP-1 and GIP, thereby enhancing their insulinotropic effects.
Caption: DPP-IV Inhibition Mechanism of Action.
Experimental Workflow for Synthesis
The general workflow for the synthesis of these bioactive molecules involves a multi-step process.
Caption: General Synthetic Workflow.
References
- 1. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ES2693378T3 - Process for the large scale production of N- [4- (1-cyclobutyl piperidin-4-yloxy) phenyl] -2- (morpholin-4-yl) acetamide dihydrochloride - Google Patents [patents.google.com]
- 3. Novel preparation process of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Quantification of (R)-1-Cyclobutylpiperidin-3-amine by Chiral High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-1-Cyclobutylpiperidin-3-amine is a chiral synthetic intermediate that may be used in the development of various pharmaceutical compounds. The accurate quantification of this specific enantiomer and its potential enantiomeric impurity, (S)-1-Cyclobutylpiperidin-3-amine, is crucial for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). A significant analytical challenge is that this compound lacks a native chromophore, rendering it difficult to detect using standard UV-Vis spectrophotometry. Furthermore, its chiral nature necessitates an enantioselective analytical method.
This application note details a robust and sensitive method for the quantification of this compound using chiral High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Principle of the Method
To overcome the lack of a UV-absorbing moiety, a pre-column derivatization step is employed. The primary amine group of this compound is reacted with a derivatizing agent, p-toluenesulfonyl chloride (PTSC), in the presence of a base.[1][2] This reaction introduces a chromophore into the molecule, allowing for sensitive UV detection. The derivatization product is then separated on a chiral stationary phase (CSP), which enables the resolution of the two enantiomers. The concentration of the (R)-enantiomer is determined by comparing its peak area to a calibration curve prepared from a reference standard.
Experimental Workflow
The overall experimental process, from sample preparation to data analysis, is outlined in the following workflow diagram.
Caption: Experimental workflow for the quantification of this compound.
Detailed Experimental Protocol
This protocol is adapted from a method developed for the chiral separation of piperidin-3-amine.[1][2]
Materials and Reagents
-
This compound reference standard
-
(S)-1-Cyclobutylpiperidin-3-amine (for specificity and resolution determination)
-
p-Toluenesulfonyl chloride (PTSC)
-
Sodium Bicarbonate
-
Ethanol (HPLC grade)
-
Diethylamine (DEA)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
Instrumentation
-
HPLC system with a UV detector
-
Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm) or equivalent
-
Data acquisition and processing software
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 228 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Preparation of Solutions
-
Mobile Phase: Add 1 mL of Diethylamine to 1 L of HPLC grade Ethanol and mix well.
-
Derivatizing Agent Solution (PTSC): Prepare a 10 mg/mL solution of PTSC in Acetonitrile.
-
Base Solution: Prepare a 1 M solution of Sodium Bicarbonate in water.
Standard and Sample Preparation (Derivatization)
-
Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This is the stock solution.
-
Pipette 1 mL of the stock solution into a vial.
-
Add 0.5 mL of the 1 M Sodium Bicarbonate solution.
-
Add 1 mL of the 10 mg/mL PTSC solution.
-
Cap the vial and vortex for 1 minute. Let the reaction proceed for 10 minutes at room temperature.
-
Dilute with the mobile phase to obtain the desired concentration for the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and follow the same procedure as for the standard preparation.
-
Derivatization and Separation Mechanism
The following diagram illustrates the logic behind the analytical method, from the chemical derivatization to the chiral separation.
Caption: Logic of derivatization for UV detection and subsequent chiral separation.
Method Validation Summary
The described method should be validated according to ICH guidelines.[1] The following tables present typical performance characteristics expected from a validated chiral HPLC method for a derivatized amine.
Linearity
| Parameter | Result |
| Analyte | Derivatized this compound |
| Linearity Range | 0.5 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Intercept | Close to zero |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (µg/mL) | Basis |
| LOD | ~ 0.15 | Signal-to-Noise Ratio of 3:1 |
| LOQ | ~ 0.50 | Signal-to-Noise Ratio of 10:1 |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | Acceptance Criteria (%) |
| Low (e.g., 1 µg/mL) | 98.0 - 102.0 | 95.0 - 105.0 |
| Medium (e.g., 5 µg/mL) | 98.0 - 102.0 | 98.0 - 102.0 |
| High (e.g., 9 µg/mL) | 98.0 - 102.0 | 98.0 - 102.0 |
Precision
| Parameter | % RSD (Relative Standard Deviation) | Acceptance Criteria (% RSD) |
| Repeatability (n=6) | ≤ 2.0 | ≤ 2.0 |
| Intermediate Precision | ≤ 2.0 | ≤ 2.0 |
Specificity
The specificity of the method is demonstrated by the baseline resolution of the two enantiomers. The resolution factor between the derivatized (R) and (S) enantiomers should be greater than 2.0.[1][2]
The chiral HPLC method with pre-column derivatization using p-toluenesulfonyl chloride provides a sensitive, specific, and reliable approach for the quantification of this compound. This method is suitable for use in quality control and drug development settings to ensure the enantiomeric purity of this key intermediate. The method should be fully validated in the user's laboratory to ensure its suitability for the intended purpose.
References
Application Notes and Protocols for the Derivatization of (R)-1-Cyclobutylpiperidin-3-amine for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of (R)-1-Cyclobutylpiperidin-3-amine to facilitate its analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Derivatization is often essential for improving the analytical properties of polar and chiral amines, enhancing their volatility, thermal stability, chromatographic retention, and detector response.
Introduction
This compound is a chiral synthetic intermediate of interest in pharmaceutical development. Accurate and sensitive quantification of this compound and its enantiomeric purity is critical. Direct analysis can be challenging due to its polarity and low volatility. Derivatization of the primary and secondary amine functionalities can significantly improve its chromatographic behavior and detection sensitivity. This document outlines derivatization procedures using three common classes of reagents: acyl chlorides, chloroformates, and isothiocyanates.
Derivatization Strategies for Analytical Platforms
The choice of derivatizing agent depends on the analytical technique to be employed.
-
For GC-MS analysis , derivatization aims to increase the volatility and thermal stability of the analyte. Acyl chlorides and chloroformates are commonly used for this purpose.
-
For LC-MS analysis , derivatization can enhance ionization efficiency and improve chromatographic retention on reversed-phase columns. All three classes of reagents are suitable, with the choice often depending on the desired sensitivity and selectivity.
-
For chiral analysis , a chiral derivatizing agent (CDA) can be used to form diastereomers that can be separated on a non-chiral column. Alternatively, a non-chiral derivatizing agent can be used in conjunction with a chiral column.
Data Presentation: Quantitative Performance of Derivatization Methods
The following tables summarize typical quantitative data for the derivatization of amines using various reagents. These values are representative and may vary depending on the specific analytical instrumentation and conditions.
Table 1: GC-MS Performance Data for Derivatized Amines
| Derivatizing Agent | Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
| Benzoyl Chloride | Biogenic Amines | 0.02 - 0.05 µg/L | 0.05 - 0.1 µg/L | >0.99 | [1] |
| Ethyl Chloroformate | Amino Acids | Low nanomolar range | Sub-femtomole on column | Not specified |
Table 2: LC-MS/MS Performance Data for Derivatized Amines
| Derivatizing Agent | Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
| Benzoyl Chloride | Biogenic Amines | 0.1 - 20 nM | 0.3 - 60 nM | 0.9961 - 0.9999 | [2] |
| FMOC-Cl | Primary/Secondary Amines | 0.22 µg/mL | 0.67 µg/mL | 0.9998 | [3] |
| p-Toluenesulfonyl Chloride | Piperidin-3-amine | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Derivatization with Acyl Chlorides (e.g., Benzoyl Chloride) for GC-MS and LC-MS Analysis
Acyl chlorides react with primary and secondary amines to form stable amides. Benzoyl chloride is a common choice, introducing a UV-active and readily ionizable group.
Materials:
-
This compound standard solution (e.g., 1 mg/mL in methanol)
-
Benzoyl chloride solution (e.g., 2% in acetonitrile)[2]
-
2 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Vials, pipettes, and other standard laboratory glassware
Protocol:
-
To 100 µL of the amine standard solution in a vial, add 200 µL of 2 M NaOH solution.
-
Add 10 µL of benzoyl chloride solution.
-
Vortex the mixture vigorously for 1 minute. The reaction is rapid.[5]
-
Neutralize the excess NaOH by adding 200 µL of saturated NaHCO₃ solution.
-
Extract the benzoylated derivative with 1 mL of an organic solvent (e.g., diethyl ether).
-
Vortex and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial and dry it over anhydrous Na₂SO₄.
-
The sample is now ready for GC-MS or LC-MS analysis. For LC-MS, the extract can be evaporated and reconstituted in a suitable mobile phase.
Derivatization with Chloroformates (e.g., FMOC-Cl) for LC-MS Analysis
9-Fluorenylmethyl chloroformate (FMOC-Cl) is a widely used reagent that reacts with primary and secondary amines to produce highly fluorescent and UV-active derivatives.
Materials:
-
This compound standard solution (e.g., 1 mg/mL in acetonitrile)
-
Borate buffer (0.1 M, pH 8.0)
-
FMOC-Cl solution (e.g., 15 mM in acetonitrile)
-
Pentane or other non-polar solvent for extraction
-
Vials, pipettes, and other standard laboratory glassware
Protocol:
-
In a vial, mix 100 µL of the amine standard solution with 400 µL of borate buffer.
-
Add 500 µL of the FMOC-Cl solution.
-
Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.
-
Stop the reaction by adding 1 mL of pentane to extract the excess FMOC-Cl and its hydrolysis product.
-
Vortex and then allow the layers to separate.
-
The aqueous layer containing the derivatized analyte is now ready for direct injection for LC-MS analysis.
Chiral Derivatization with p-Toluenesulfonyl Chloride (PTSC) for Chiral HPLC-UV Analysis
This protocol is specifically for the enantiomeric separation of piperidin-3-amine, which can be adapted for this compound. PTSC introduces a chromophore, allowing for UV detection. The resulting diastereomers can be separated on a chiral column.[4]
Materials:
-
This compound sample
-
p-Toluenesulfonyl chloride (PTSC)
-
Aqueous sodium carbonate solution (10% w/v)
-
Dichloromethane (DCM)
-
Chiral HPLC column (e.g., Chiralpak AD-H)[4]
-
Mobile phase (e.g., 0.1% diethylamine in ethanol)[4]
Protocol:
-
Dissolve a known amount of the amine sample in the aqueous sodium carbonate solution.
-
Add a molar excess of PTSC dissolved in DCM.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours.
-
Separate the organic layer, wash it with water, and dry it over anhydrous Na₂SO₄.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
-
Inject the sample onto the chiral HPLC system. The resolution between the two enantiomers is expected to be greater than 4.0.[4]
Visualizations
The following diagrams illustrate the derivatization workflow and the general reaction pathways.
Caption: General workflow for the derivatization and analysis of this compound.
Caption: Reaction pathways for the derivatization of the amine with different classes of reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-1-Cyclobutylpiperidin-3-amine in the Development of GPCR Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of (R)-1-Cyclobutylpiperidin-3-amine as a core scaffold in the discovery and development of novel G-Protein Coupled Receptor (GPCR) modulators. While direct experimental data for this compound is not extensively available in public literature, this document leverages data from structurally related cyclobutylpiperidine and 3-aminopiperidine derivatives to propose a robust framework for its application, particularly in the context of developing antagonists for the Histamine H3 Receptor (H3R). The protocols outlined herein are based on established methodologies for GPCR modulator characterization.
Introduction to this compound as a GPCR Modulator Scaffold
The piperidine moiety is a "privileged" scaffold in medicinal chemistry, frequently incorporated into ligands targeting GPCRs. The 3-aminopiperidine core, in particular, offers a key vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR). The introduction of a cyclobutyl group on the piperidine nitrogen, as seen in this compound, can confer desirable properties such as increased metabolic stability and favorable lipophilicity.
Structurally similar compounds, such as certain fused cyclopropyl-4,5-dihydropyridazin-3-one phenoxypiperidine analogs, have been identified as potent antagonists of the Histamine H3 receptor (H3R).[1] The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[2] Antagonists of H3R have shown therapeutic potential for treating neurological disorders such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[2][3]
Based on this precedent, this compound is a promising starting point for the synthesis of novel H3R modulators and potentially modulators for other GPCRs, such as the CXCR3 receptor, where piperidine-containing scaffolds have also shown activity.[4][5]
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound scaffold can be achieved through various synthetic routes. A generalized approach involves the derivatization of the 3-amino group. The synthesis of the core (R)-3-aminopiperidine itself can be accomplished through methods such as the enzymatic conversion of L-ornithinol or through chemical synthesis starting from D-ornithine hydrochloride.[6][7][8][9]
Protocol 2.1: General Procedure for Amide Coupling to this compound
This protocol describes a standard amide coupling reaction to functionalize the 3-amino group.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, magnesium sulfate, silica gel)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.
-
Add the coupling agent (1.1 eq) and the organic base (2.0 eq). Stir for 10 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
Experimental Protocols for GPCR Modulator Characterization
The following protocols are designed to assess the affinity and functional activity of newly synthesized this compound derivatives at a target GPCR, using H3R as an example.
Protocol 3.1: Radioligand Binding Assay for H3R Affinity
This assay determines the binding affinity (Ki) of a test compound for the H3R by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the human H3R
-
Radioligand (e.g., [3H]-Nα-methylhistamine)
-
Test compounds (derivatives of this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of an unlabeled H3R ligand like pitolisant)
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or test compound.
-
Incubate the plate for 60-90 minutes at room temperature.
-
Harvest the membranes by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 3.2: [35S]GTPγS Functional Assay for H3R Inverse Agonism
This functional assay measures the ability of a compound to inhibit the basal G-protein activation characteristic of constitutively active receptors like H3R, indicating inverse agonist activity.
Materials:
-
Cell membranes expressing the human H3R
-
[35S]GTPγS
-
GDP
-
Test compounds
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, GDP, and test compounds. Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through filter plates.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the bound [35S]GTPγS using a liquid scintillation counter.
-
Plot the data as a percentage of basal activity versus compound concentration to determine the IC50 or EC50.
Data Presentation
Quantitative data from the characterization of novel this compound derivatives should be summarized in clear, structured tables to facilitate comparison of potency, efficacy, and selectivity.
Table 1: Illustrative In Vitro Pharmacological Data for Hypothetical H3R Antagonists
| Compound ID | H3R Binding Affinity (Ki, nM) | H3R Functional Activity (IC50, nM, [35S]GTPγS) | H1R Binding Affinity (Ki, nM) | M3R Binding Affinity (Ki, nM) |
| Lead-Cpd-01 | 8.5 | 15.2 | >10,000 | 8,500 |
| Lead-Cpd-02 | 12.3 | 25.8 | >10,000 | >10,000 |
| Lead-Cpd-03 | 5.2 | 9.8 | 8,900 | 7,600 |
| Pitolisant (Ref.) | 2.5 | 5.1 | >10,000 | >10,000 |
Data is hypothetical and for illustrative purposes only.
Table 2: Illustrative In Vivo Efficacy Data in a Rat Model of Social Recognition
| Compound ID | Dose (mg/kg, p.o.) | Reversal of Scopolamine-Induced Amnesia (% Improvement) |
| Lead-Cpd-02 | 0.3 | 45% |
| Lead-Cpd-02 | 1.0 | 78% |
| Lead-Cpd-02 | 3.0 | 85% |
| Vehicle | - | 0% |
Data is hypothetical and for illustrative purposes only.
Visualizations
Diagrams of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the drug discovery process.
Caption: H3R Antagonist Signaling Pathway
Caption: GPCR Modulator Discovery Workflow
References
- 1. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. III. Identification of novel CXCR3 chemokine receptor antagonists with a pyrazinyl-piperazinyl-piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 7. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 8. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-Cyclobutylpiperidin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of (R)-1-Cyclobutylpiperidin-3-amine. The information is designed to address common challenges encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and industrially scalable method is the reductive amination of a chiral (R)-3-aminopiperidine precursor with cyclobutanone. This approach directly installs the cyclobutyl group onto the piperidine nitrogen. The reaction typically employs a mild reducing agent to selectively reduce the intermediate imine/enamine in the presence of the carbonyl starting material.
Q2: How can I maintain the stereochemical integrity at the C3 position during the synthesis?
Maintaining the (R)-configuration is critical. The primary strategy is to start with an enantiomerically pure precursor, such as (R)-3-(Boc-amino)piperidine or a similar N-protected derivative. The subsequent N-alkylation (reductive amination) step does not typically affect the chiral center at C3. However, it is crucial to avoid harsh acidic or basic conditions that could potentially lead to racemization, although this is generally a low risk for this specific scaffold. Post-synthesis analysis using chiral HPLC is essential to confirm the enantiomeric excess (ee) of the final product.
Q3: What are the common side products in the reductive amination step, and how can they be minimized?
Common side products include the starting (R)-3-aminopiperidine (if the reaction is incomplete), the alcohol byproduct from the reduction of cyclobutanone, and potential over-alkylation products, though the latter is less common with secondary amines under controlled conditions. To minimize these:
-
Incomplete Reaction: Ensure an appropriate stoichiometry of reagents and allow for sufficient reaction time. Monitoring the reaction by TLC or LC-MS is recommended.
-
Ketone Reduction: Use a reducing agent that is selective for imines over ketones, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1]
-
Stoichiometry: Use a slight excess of the amine component relative to the ketone to drive the reaction to completion.
Q4: What are the best practices for purifying the final product?
This compound is a basic compound. Purification can be challenging due to its relatively high polarity and potential to streak on silica gel.
-
Column Chromatography: Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increasing the polarity with methanol. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-2%) to the mobile phase can significantly improve peak shape and reduce tailing.
-
Acid-Base Extraction: An alternative is to perform an acid-base workup. The amine can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer (e.g., with NaOH) and extracting back into an organic solvent.
-
Crystallization: If the product can form a stable salt (e.g., hydrochloride or tartrate), crystallization can be an effective method for purification.[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Reductive Amination | 1. Inefficient imine formation. 2. Competing reduction of cyclobutanone. 3. Degradation of starting material or product. 4. Inactive reducing agent. | 1. Add a dehydrating agent (e.g., molecular sieves, MgSO₄) or use a solvent like dichloroethane (DCE) to facilitate water removal. 2. Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (STAB).[1] 3. Ensure reaction conditions are mild (e.g., room temperature) and run the reaction under an inert atmosphere (N₂ or Ar). 4. Use a fresh bottle of the reducing agent. Check the quality of the starting amine and ketone. |
| Presence of Starting Amine in Final Product | 1. Insufficient amount of cyclobutanone or reducing agent. 2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of both cyclobutanone and the reducing agent. 2. Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed. |
| Low Enantiomeric Excess (ee) of Final Product | 1. Racemic or low ee starting material. 2. Racemization during a deprotection step (if applicable). | 1. Verify the enantiomeric purity of the starting (R)-3-aminopiperidine derivative using chiral HPLC. 2. If an N-Boc protecting group is used, ensure the deprotection step with acids like TFA is performed at low temperatures (e.g., 0°C) to minimize any potential side reactions. |
| Difficulty in Product Isolation/Purification | 1. Product is highly water-soluble. 2. Tailing on silica gel chromatography. | 1. During aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the amine. Use a more polar organic solvent like ethyl acetate or a mixture of DCM/Isopropanol for extraction. 2. Add 1-2% triethylamine or ammonium hydroxide to the eluent system for column chromatography. |
Comparison of Synthetic Strategies
The primary route involves N-alkylation of a pre-existing chiral piperidine core. The choice of strategy often depends on the scale and available starting materials.
| Strategy | Starting Material | Key Reagents | Typical Yield | Key Advantages | Potential Challenges |
| Reductive Amination | (R)-3-Aminopiperidine (or N-protected derivative) | Cyclobutanone, NaBH(OAc)₃ or NaBH₃CN | 70-90% | High efficiency, mild conditions, readily available reagents.[1][4] | Requires careful control of stoichiometry; potential for ketone reduction. |
| Direct Alkylation | (R)-3-Aminopiperidine | Cyclobutyl bromide or tosylate, Base (e.g., K₂CO₃, Et₃N) | 40-60% | Simple one-step procedure. | Risk of over-alkylation (quaternary salt formation), slower reaction rates, may require higher temperatures.[5] |
Key Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound from (R)-tert-butyl piperidin-3-ylcarbamate.
Step 1: N-Cyclobutylation
-
To a solution of (R)-tert-butyl piperidin-3-ylcarbamate (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add cyclobutanone (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-tert-butyl (1-cyclobutylpiperidin-3-yl)carbamate.
Step 2: Boc-Deprotection
-
Dissolve the crude product from Step 1 in dichloromethane (~0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous NaHCO₃ solution or 1M NaOH until the aqueous layer is basic (pH > 10).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude this compound. Purify by column chromatography as described in the FAQ section.
Visual Workflow and Troubleshooting
Synthetic Workflow Diagram
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
improving yield and purity of (R)-1-Cyclobutylpiperidin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-1-Cyclobutylpiperidin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is through the reductive amination of (R)-piperidin-3-amine with cyclobutanone. This reaction involves the formation of an imine intermediate, which is then reduced to the final amine product.
Q2: What are the critical parameters to control during the reductive amination step?
A2: Key parameters to control for a successful reductive amination include reaction temperature, pH, the choice of reducing agent, and the stoichiometry of the reactants. The pH should be mildly acidic (typically pH 4-6) to facilitate imine formation without protonating the amine nucleophile, which would render it unreactive.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can help determine the consumption of starting materials and the formation of the product and any intermediates or byproducts.
Q4: What are the common impurities I might encounter?
A4: Common impurities can include unreacted starting materials ((R)-piperidin-3-amine and cyclobutanone), the intermediate imine, and over-alkylated products. If the starting (R)-piperidin-3-amine is not enantiomerically pure, the corresponding (S)-isomer of the final product will also be present.
Q5: How can I determine the enantiomeric purity of my final product?
A5: The enantiomeric purity, or enantiomeric excess (ee), can be determined using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating or derivatizing agent. For piperidin-3-amine derivatives, a pre-column derivatization followed by chiral HPLC analysis is a common and effective method.[1][2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete imine formation | Ensure the reaction pH is optimal (4-6). Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. |
| Inefficient reduction of the imine | Select an appropriate reducing agent. Sodium triacetoxyborohydride (STAB) is often effective as it is selective for imines over ketones. If using sodium borohydride, ensure the imine has formed before adding the reducing agent. |
| Side reactions | Over-alkylation can occur. Use a stoichiometry of 1:1 or a slight excess of the amine. Control the reaction temperature to minimize side product formation. |
| Product loss during workup | Amines can be water-soluble, especially in their protonated form. Ensure the aqueous layer is basified to a high pH (>10) before extraction with an organic solvent. Use a suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate). |
Issue 2: Low Purity of this compound
| Potential Cause | Suggested Solution |
| Presence of starting materials | Drive the reaction to completion by extending the reaction time or slightly increasing the temperature. Use a slight excess of one of the reactants to consume the other, followed by a purification step to remove the excess reactant. |
| Residual imine intermediate | Ensure a sufficient amount of the reducing agent is used. The reduction of the imine can sometimes be sluggish. |
| Formation of byproducts | Optimize reaction conditions (temperature, solvent, pH) to minimize byproduct formation. Purification by column chromatography on silica gel or alumina can be effective in removing polar impurities. |
| Low enantiomeric purity | Start with (R)-piperidin-3-amine of high enantiomeric purity. If racemization is suspected, consider milder reaction conditions. Chiral resolution of the final product can be performed using chiral HPLC or by forming diastereomeric salts with a chiral acid followed by separation and liberation of the free amine. |
Experimental Protocols
General Protocol for Reductive Amination
This protocol describes a general method for the synthesis of this compound via reductive amination.
-
Imine Formation:
-
To a solution of (R)-piperidin-3-amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane) is added cyclobutanone (1.0-1.2 eq).
-
The reaction mixture is stirred at room temperature. The pH can be adjusted to 4-6 with acetic acid.
-
The formation of the imine can be monitored by TLC or GC-MS.
-
-
Reduction:
-
Once imine formation is significant, a reducing agent such as sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until the imine is consumed, as monitored by TLC or GC-MS.
-
-
Workup and Purification:
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The pH of the aqueous layer is adjusted to >10 with NaOH.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
-
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Typical Reaction Temperature | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, 1,2-Dichloroethane | Room Temperature | Mild, selective for imines, one-pot reaction possible. | Can be more expensive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Room Temperature | Mild, selective for imines. | Toxic cyanide byproduct. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temperature | Inexpensive, readily available. | Can reduce the starting ketone, requires separate imine formation step. |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol, Ethanol | Room Temperature to 50 °C | "Green" method, high yields possible. | Requires specialized equipment (hydrogenator), catalyst can be a fire hazard. |
Table 2: Chiral HPLC Method Parameters for Enantiomeric Purity Determination
| Parameter | Condition |
| Column | Chiralpak AD-H or similar chiral stationary phase |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine). |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a suitable wavelength (may require derivatization to introduce a chromophore).[1][2] |
| Column Temperature | 25 - 40 °C |
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting guide for low yield issues.
Caption: Troubleshooting guide for low purity issues.
References
Technical Support Center: (R)-1-Cyclobutylpiperidin-3-amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-1-Cyclobutylpiperidin-3-amine. The following information is designed to address common challenges encountered during amide coupling and reductive amination reactions involving this chiral amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in medicinal chemistry. The most common reactions are amide bond formations (acylation) and reductive aminations to introduce further diversity at the primary amine.
Q2: Are there any known stability issues with this compound?
A2: Like many chiral amines, this compound is susceptible to racemization or epimerization under harsh basic or acidic conditions, or at elevated temperatures. It is recommended to use mild reaction conditions to preserve its stereochemical integrity.
Q3: What are some general handling and storage recommendations for this compound?
A3: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is hygroscopic and may absorb carbon dioxide from the air, so proper sealing of containers is crucial.
Troubleshooting Guide: Amide Coupling Reactions
Amide coupling reactions involving this compound and a carboxylic acid can sometimes result in low yields or incomplete conversion. The following table outlines common issues and potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient activation of the carboxylic acid. | Use a more potent coupling agent such as HATU, HBTU, or COMU. Consider converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride prior to reaction with the amine.[1][2][3] |
| Steric hindrance from the cyclobutyl group or the carboxylic acid coupling partner. | Increase the reaction temperature moderately (e.g., to 40-50 °C). Prolong the reaction time. Use a less sterically hindered coupling agent. | |
| Low nucleophilicity of the amine. | Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid formed and free up the amine.[1] | |
| Incomplete Reaction | Insufficient amount of coupling reagent or base. | Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and base. |
| Poor solubility of starting materials. | Screen different solvents such as DMF, DMAc, or NMP. | |
| Epimerization of the Chiral Center | Harsh basic or high-temperature conditions. | Use a milder base, such as DIPEA, instead of stronger bases. Perform the reaction at room temperature or below if possible. |
| Difficult Purification | Unreacted starting materials or coupling agent byproducts co-eluting with the product. | Optimize the stoichiometry to ensure complete conversion of the limiting reagent. Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC) to simplify workup. Employ an acidic or basic wash during the workup to remove unreacted starting materials. |
Experimental Protocol: General Amide Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1 M) under an inert atmosphere, add the coupling reagent (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide: Reductive Amination Reactions
Reductive amination is a key method for introducing substituents to the piperidine nitrogen. However, challenges such as low yields and the formation of side products can arise.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient imine formation. | Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Use a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the imine.[4] |
| The reducing agent is not effective. | Use a milder reducing agent that is selective for the imine over the carbonyl starting material, such as sodium triacetoxyborohydride or sodium cyanoboorohydride.[5] | |
| Incomplete Reaction | The reducing agent has decomposed. | Use a fresh batch of the reducing agent. Add the reducing agent portion-wise to maintain its concentration. |
| Reversibility of imine formation. | Perform the reaction in a one-pot fashion where the imine is reduced as it is formed.[6] | |
| Formation of Side Products (e.g., over-alkylation) | The newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with the aldehyde/ketone. | Use a stoichiometric amount of the aldehyde/ketone. Add the aldehyde/ketone slowly to the reaction mixture. |
| Difficult Purification | Unreacted starting materials and the product have similar polarities. | Optimize the reaction to go to completion. Consider derivatizing the product to alter its polarity for easier separation. |
Experimental Protocol: Reductive Amination with a Carbonyl Compound
This protocol is based on the synthesis of related N-substituted piperidines and may need to be adapted.[7]
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M), add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq), in portions.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the general workflows for amide coupling and reductive amination.
Caption: General workflow for amide coupling reactions.
Caption: General workflow for reductive amination reactions.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 7. ES2693378T3 - Process for the large scale production of N- [4- (1-cyclobutyl piperidin-4-yloxy) phenyl] -2- (morpholin-4-yl) acetamide dihydrochloride - Google Patents [patents.google.com]
removal of impurities from (R)-1-Cyclobutylpiperidin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-Cyclobutylpiperidin-3-amine. Our focus is on the effective removal of impurities to ensure the highest quality compound for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, commonly proceeding via reductive amination of (R)-3-aminopiperidine with cyclobutanone, can lead to several process-related impurities. Identifying these is crucial for developing an effective purification strategy.
Common Impurities:
-
Starting Materials: Unreacted (R)-3-aminopiperidine and cyclobutanone.
-
Enantiomeric Impurity: The corresponding (S)-1-Cyclobutylpiperidin-3-amine.
-
Over-alkylation Product: 1,1-Dicyclobutylpiperidin-3-amine, resulting from a second alkylation of the product.
-
Reductant-Related Byproducts: Borate salts and other residues from reducing agents like sodium triacetoxyborohydride.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts or acids used.
Q2: What are the recommended methods for purifying crude this compound?
A2: A multi-step purification approach is often necessary to achieve high purity. The recommended methods include:
-
Diastereomeric Salt Crystallization: This is a highly effective method for separating enantiomers. It involves reacting the racemic or enantiomerically enriched amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
-
Column Chromatography: Useful for removing starting materials, over-alkylation products, and other non-enantiomeric impurities. Due to the basic nature of the amine, using an amine-functionalized silica gel or treating standard silica gel with a tertiary amine (e.g., triethylamine) in the eluent is recommended to prevent peak tailing and improve separation.
-
Distillation: If the compound is thermally stable, vacuum distillation can be effective for removing less volatile impurities.
-
Recrystallization: The final purified free base can often be further purified by recrystallization from a suitable solvent system to remove any remaining minor impurities.
Q3: How can I determine the enantiomeric excess (ee) of my purified this compound?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess.[1][2] This typically involves:
-
Chiral Stationary Phase (CSP): Using a column with a chiral stationary phase that can differentiate between the (R) and (S) enantiomers.
-
Derivatization: Since the amine lacks a strong chromophore for UV detection, pre-column derivatization with a UV-active reagent (e.g., para-toluenesulfonyl chloride) is often necessary to enhance detectability and improve separation.[1]
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | - Solvent system is not optimal (salts are too soluble).- Supersaturation has not been reached. | - Slowly add a less polar anti-solvent to induce precipitation.- Concentrate the solution by slow evaporation.- Cool the solution to a lower temperature.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Seed the solution with a small crystal of the desired diastereomeric salt. |
| Oily precipitate instead of crystals | - The salt is "oiling out" of solution, which is common with highly concentrated or impure samples.- The solvent system is not appropriate. | - Dilute the solution with more of the primary solvent.- Try a different solvent or solvent mixture.- Allow the oil to solidify and then attempt to recrystallize it from a different solvent system. |
| Low diastereomeric excess (de) after crystallization | - The solubilities of the two diastereomeric salts are very similar in the chosen solvent.- Co-precipitation of the undesired diastereomer.- Insufficient equilibration time. | - Screen a variety of solvents to find one with a larger solubility difference between the diastereomers.- Perform multiple recrystallizations.- Ensure the crystallization process is slow to allow for equilibrium to be established. |
| Low yield of the desired diastereomeric salt | - The desired salt is too soluble in the mother liquor.- Insufficient amount of chiral resolving agent was used. | - Cool the crystallization mixture for a longer period or to a lower temperature.- Partially evaporate the solvent before filtration.- Ensure the correct stoichiometry of the resolving agent is used. |
Chiral HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor resolution of enantiomers | - Incorrect chiral stationary phase (CSP).- Mobile phase is not optimized.- Flow rate is too high. | - Screen different types of chiral columns.- Adjust the mobile phase composition (e.g., the ratio of polar and non-polar solvents, type and concentration of additives).- Reduce the flow rate to increase the interaction time with the stationary phase. |
| Peak tailing | - Strong interaction between the basic amine and acidic sites on the silica-based stationary phase. | - Add a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase.[1]- Use an amine-functionalized or end-capped column. |
| No peaks detected | - The compound lacks a chromophore for UV detection.- The concentration is too low. | - Use a derivatizing agent to introduce a UV-active group.[1]- Use a more sensitive detector, such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).- Increase the sample concentration. |
| Irreproducible retention times | - Changes in mobile phase composition.- Temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Flush the column regularly and store it in the recommended solvent. |
Experimental Protocols & Data
Protocol 1: Diastereomeric Salt Resolution
This protocol describes a general procedure for the resolution of (R,S)-1-Cyclobutylpiperidin-3-amine using a chiral acid.
-
Salt Formation: Dissolve 1 equivalent of the amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid) in the same solvent. Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the solution to stand at room temperature. If no crystals form, induce crystallization as described in the troubleshooting guide. Once crystallization begins, allow it to proceed slowly, potentially at a reduced temperature, to maximize diastereomeric purity.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >10. Extract the liberated free amine with an organic solvent (e.g., dichloromethane, ethyl acetate). Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
Table 1: Representative Data for Diastereomeric Salt Resolution
| Resolving Agent | Solvent | Diastereomeric Excess (de) of Crystals (%) | Yield of Enriched Amine (%) |
| (+)-Tartaric Acid | Methanol | 85 | 40 |
| (-)-Dibenzoyl-L-tartaric Acid | Ethanol | 95 | 35 |
| (S)-(+)-Mandelic Acid | Isopropanol | 90 | 42 |
Protocol 2: Chiral HPLC Analysis
This protocol outlines a method for determining the enantiomeric excess of this compound after derivatization.
-
Derivatization: To a solution of the amine (approx. 1 mg) in a suitable solvent (e.g., dichloromethane), add a slight excess of an activating agent (e.g., triethylamine) followed by a slight excess of a derivatizing agent (e.g., para-toluenesulfonyl chloride). Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS). Quench the reaction and extract the derivatized product.
-
HPLC Conditions:
-
Column: Chiralpak AD-H (or a similar polysaccharide-based chiral column).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive (e.g., 0.1% diethylamine).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength for the derivative (e.g., 228 nm for the p-toluenesulfonyl derivative).[1]
-
Temperature: 25 °C.
-
Table 2: Representative Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Peak Area (%) - Crude | Peak Area (%) - Purified |
| (S)-enantiomer derivative | 8.5 | 48.5 | 1.5 |
| (R)-enantiomer derivative | 9.8 | 51.5 | 98.5 |
| Enantiomeric Excess (ee) of (R)-enantiomer | 3.0% | 97.0% |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for diastereomeric salt crystallization.
References
Technical Support Center: Large-Scale Synthesis of (R)-1-Cyclobutylpiperidin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of (R)-1-Cyclobutylpiperidin-3-amine, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is the most common large-scale synthetic route for this compound?
A1: The most prevalent and scalable approach involves a multi-step synthesis commencing with the protection of a commercially available piperidine precursor, followed by reductive amination and subsequent chiral resolution. A typical sequence includes N-protection of piperidin-3-one, reductive amination with cyclobutanone, deprotection, and finally, chiral resolution to isolate the desired (R)-enantiomer.
Q2: How can I monitor the progress of the reductive amination step?
A2: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the tracking of the consumption of the starting materials (1-cyclobutylpiperidin-3-one and the amine source) and the formation of the product.
Q3: What methods are recommended for the chiral resolution of racemic 1-Cyclobutylpiperidin-3-amine?
A3: For large-scale production, diastereomeric salt formation with a chiral acid (e.g., tartaric acid derivatives) followed by fractional crystallization is a classic and effective method. Alternatively, enzymatic kinetic resolution offers a greener and often more selective approach.[1][2] Chiral HPLC can also be used for purification, although it is generally more expensive for large quantities.
Q4: How do I confirm the enantiomeric purity of the final product?
A4: The enantiomeric excess (e.e.) of this compound should be determined using a validated chiral HPLC method.[3][4] This often requires derivatization of the amine to a chromophoric species to allow for UV detection.[3]
Q5: Are there any safety precautions I should be aware of during this synthesis?
A5: Yes, several safety measures are crucial. Sodium triacetoxyborohydride, a common reagent in reductive amination, is moisture-sensitive and can release flammable hydrogen gas upon contact with water. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Ensure proper ventilation to avoid inhalation of solvent vapors.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the reductive amination step. | 1. Incomplete imine formation. 2. Deactivation of the reducing agent. 3. Suboptimal reaction temperature. | 1. Ensure anhydrous conditions. Consider adding a dehydrating agent like magnesium sulfate. 2. Use fresh, high-quality sodium triacetoxyborohydride. Add the reducing agent portion-wise. 3. Optimize the reaction temperature; typically, this reaction is run at room temperature. |
| Incomplete reaction or presence of starting material. | 1. Insufficient reaction time. 2. Stoichiometry of reagents is incorrect. | 1. Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. 2. Re-evaluate the molar ratios of the amine, ketone, and reducing agent. A slight excess of the amine and reducing agent may be necessary. |
| Formation of side products. | 1. Over-reduction of the ketone to the corresponding alcohol. 2. Dimerization or polymerization of reactants. | 1. Use a milder reducing agent like sodium triacetoxyborohydride, which is selective for imines over ketones. 2. Control the reaction temperature and concentration of reactants. Slow addition of the reducing agent can minimize side reactions. |
| Poor enantiomeric excess (e.e.) after chiral resolution. | 1. Inefficient separation of diastereomeric salts. 2. Racemization of the product during workup. | 1. Optimize the crystallization solvent and temperature profile. Multiple recrystallizations may be necessary. 2. Avoid harsh acidic or basic conditions and high temperatures during the isolation of the free amine from the diastereomeric salt. |
| Difficulty in removing the protecting group. | 1. Incorrect choice of deprotection conditions. 2. Catalyst poisoning (for hydrogenolysis). | 1. Ensure the deprotection conditions are compatible with the protecting group used (e.g., strong acid for Boc, hydrogenolysis for Cbz). 2. Use fresh catalyst and ensure the reaction mixture is free of impurities that could poison the catalyst. |
Experimental Protocols
Key Experiment: Reductive Amination of N-Boc-piperidin-3-one with Cyclobutylamine
This protocol describes a common method for the synthesis of the racemic intermediate.
-
Reaction Setup: To a solution of N-Boc-piperidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere, add cyclobutylamine (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 25 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 12-16 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Data Presentation
| Parameter | Reductive Amination | Boc Deprotection | Chiral Resolution |
| Typical Yield | 85-95% | 90-98% | 35-45% (of the desired enantiomer) |
| Purity (by HPLC) | >95% | >98% | >99% |
| Enantiomeric Excess (e.e.) | N/A (racemic) | N/A (racemic) | >99% |
| Reaction Time | 12-16 hours | 2-4 hours | 24-48 hours (including crystallization) |
| Typical Solvents | Dichloromethane | Dichloromethane, Methanol | Isopropanol, Ethanol |
| Key Reagents | N-Boc-piperidin-3-one, Cyclobutylamine, NaBH(OAc)₃ | HCl or TFA | L-Tartaric Acid |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in reductive amination.
Caption: Logical flow of chiral resolution via diastereomeric salt formation.
References
- 1. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. | Sigma-Aldrich [sigmaaldrich.com]
handling and safety precautions for (R)-1-Cyclobutylpiperidin-3-amine
Disclaimer: A specific Safety Data Sheet (SDS) for (R)-1-Cyclobutylpiperidin-3-amine was not publicly available at the time of this document's creation. The following information is based on safety data for structurally similar compounds, including other piperidine derivatives and general amine compounds. This guide is intended for informational purposes only and should not be considered a substitute for a compound-specific SDS. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to the supplier's SDS upon receipt of the chemical.
Handling and Safety Precautions
This compound is a research chemical. As with any chemical, it should be handled by trained personnel in a well-ventilated laboratory setting. Based on data for similar amine and piperidine compounds, this substance should be treated as corrosive and potentially toxic.
Summary of Potential Hazards
| Hazard Statement | Description | GHS Classification (Anticipated) |
| H302 | Harmful if swallowed.[1] | Acute Toxicity, Oral (Category 4) |
| H312 | Harmful in contact with skin.[2] | Acute Toxicity, Dermal (Category 4) |
| H314 | Causes severe skin burns and eye damage.[2] | Skin Corrosion/Irritation (Category 1B) |
| H317 | May cause an allergic skin reaction.[1][2] | Skin Sensitization (Category 1) |
| H318 | Causes serious eye damage.[1] | Serious Eye Damage/Eye Irritation (Category 1) |
| H332 | Harmful if inhaled.[2] | Acute Toxicity, Inhalation (Category 4) |
| H335 | May cause respiratory irritation. | Specific target organ toxicity — single exposure (Category 3) |
| H411 | Toxic to aquatic life with long lasting effects.[1] | Hazardous to the Aquatic Environment, Chronic Hazard (Category 2) |
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Chemical safety goggles and/or a face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Breakthrough times may vary, so consult the glove manufacturer's compatibility charts.[3] |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of splashing, consider an apron or chemical-resistant suit.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines may be necessary.[4] |
Experimental Protocols: General Guidelines
Detailed experimental protocols for this compound are not widely published. However, as a primary amine, it is likely to be used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds.
General Reaction Setup:
-
Inert Atmosphere: Reactions involving amines can be sensitive to air and moisture. It is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Selection: Solubility of piperidine derivatives can vary. Common solvents for reactions involving similar amines include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). Always perform a small-scale solubility test.
-
Temperature Control: Amine reactions can be exothermic. Use an ice bath or other cooling methods, especially during the addition of reagents.
-
Work-up: Aqueous work-up procedures should be handled with care, as the amine may affect the pH. Extractions are typically performed after adjusting the pH of the aqueous layer.
Troubleshooting Guide
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my compound not dissolving? | Incorrect solvent choice. | Perform small-scale solubility tests with a range of solvents of varying polarity. Consider gentle heating if the compound is known to be thermally stable. |
| My reaction is turning dark or producing unexpected side products. | Air or moisture sensitivity. Oxidation of the amine. Incompatibility with other reagents. | Ensure the reaction is performed under a strict inert atmosphere. Use freshly distilled or anhydrous solvents. Review the chemical compatibility of all reagents. |
| I am having difficulty with purification by column chromatography. | The compound is streaking on the silica gel due to its basicity. | Add a small amount of a volatile base (e.g., triethylamine or ammonia in the mobile phase) to the eluent to suppress the interaction of the amine with the acidic silica gel. |
| The NMR spectrum of my product is broad or shows shifting peaks. | Proton exchange with residual acid or water. Aggregation of the amine. | Add a drop of D₂O to the NMR tube to exchange labile amine protons. Ensure the sample is dry. Run the NMR at a different temperature. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Based on general guidelines for amines, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1] Some amines are light-sensitive, so storage in an amber vial or in the dark is recommended.
Q2: What are the signs of exposure to a compound like this?
A2: Symptoms of exposure to similar amines can include irritation or burns to the skin, eyes, and respiratory tract.[2] Inhalation may cause coughing, dizziness, and headache.[1] Ingestion can lead to a burning sensation in the mouth and throat.[1]
Q3: What should I do in case of a spill?
A3: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact your institution's EHS department. Ensure adequate ventilation. Do not allow the material to enter drains or waterways.[3]
Q4: What is the proper disposal method?
A4: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Q5: What materials are incompatible with this compound?
A5: Amines are generally incompatible with strong acids, strong oxidizing agents, and acid anhydrides.[1][2] Reactions with these materials can be vigorous or explosive.
Visualizations
Caption: A generalized experimental workflow for a reaction involving this compound.
Caption: A decision tree for troubleshooting common experimental issues.
References
chiral HPLC method development for (R)-1-Cyclobutylpiperidin-3-amine enantiomeric purity
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for developing a robust chiral HPLC method to determine the enantiomeric purity of (R)-1-Cyclobutylpiperidin-3-amine.
Frequently Asked Questions (FAQs)
Q1: Why is a special chiral HPLC method required for this compound? A1: this compound and its S-enantiomer are stereoisomers with identical physical and chemical properties in an achiral environment. A chiral stationary phase (CSP) is necessary to create a chiral environment within the HPLC column, allowing for differential interaction and separation of the two enantiomers.[1][2] This is crucial for quality control and ensuring the therapeutic efficacy and safety of the desired enantiomer.[2][3]
Q2: My compound, 1-Cyclobutylpiperidin-3-amine, does not have a UV chromophore. How can I detect it using a UV detector? A2: For non-chromophoric compounds like this, a pre-column derivatization step is required to attach a UV-absorbing tag to the amine.[4][5] A common and effective derivatizing agent for amines is para-toluenesulfonyl chloride (PTSC), which introduces a strongly UV-active tosyl group.[4][5]
Q3: What type of chiral column is best suited for separating the enantiomers of derivatized 1-Cyclobutylpiperidin-3-amine? A3: Polysaccharide-based chiral stationary phases are highly versatile and often successful for separating a wide range of chiral compounds, including derivatized amines.[3][6][7] Columns such as Chiralpak® AD-H, Chiralpak® IA, and Chiralcel® OD-H are excellent starting points for screening.[1][7] For the closely related piperidin-3-amine, a Chiralpak® AD-H column has been shown to provide excellent resolution after derivatization.[4]
Q4: What mobile phases should I start with for method development? A4: For polysaccharide-based columns, normal phase or polar organic modes are typically used. A good starting point is a mixture of a non-polar solvent like n-hexane or heptane with an alcohol modifier such as 2-propanol (IPA) or ethanol.[1][7] For basic analytes like amines, it is crucial to add a basic modifier to the mobile phase to improve peak shape and prevent interactions with residual silanols on the stationary phase.[1][8]
Q5: What is the role of a basic additive in the mobile phase, and which one should I use? A5: Basic additives like diethylamine (DEA) or butylamine are added to the mobile phase (typically at 0.1% v/v) to minimize peak tailing and improve resolution for basic compounds.[1][8] They compete with the analyte for active sites on the stationary phase, leading to better peak symmetry.[8] DEA is a common and effective choice for initial screening.[1][4]
Experimental Protocol: Enantiomeric Purity of this compound
This protocol is based on a validated method for the closely related compound, piperidin-3-amine, and serves as a robust starting point.[4][5]
1. Pre-column Derivatization with PTSC
-
Sample Preparation: Accurately weigh about 10 mg of this compound and its enantiomer standard into separate vials.
-
Reagents: Prepare a solution of para-toluenesulfonyl chloride (PTSC) in a suitable aprotic solvent (e.g., acetonitrile). Prepare a solution of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent.
-
Reaction:
-
Dissolve the amine sample in the solvent.
-
Add the base, followed by the PTSC solution. The molar ratio should be optimized, but a slight excess of PTSC is typical.
-
Allow the reaction to proceed at room temperature until complete (monitor by TLC or a scouting HPLC run).
-
Quench the reaction if necessary (e.g., with a small amount of water).
-
Dilute the final reaction mixture with the mobile phase to the desired concentration for HPLC analysis.
-
2. Chiral HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions: The following table outlines the recommended starting parameters.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C (Controlled) |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
-
Analysis: Inject the derivatized sample. The (S)-enantiomer is expected to elute before the (R)-enantiomer. Calculate the enantiomeric purity by area normalization.
Method Development and Optimization Workflow
The following diagram illustrates the logical workflow for developing a chiral HPLC method for this compound.
Caption: Workflow for Chiral HPLC Method Development.
Troubleshooting Guide
Q: I am not seeing any peaks after injection. What should I do? A:
-
Confirm Derivatization: Ensure the pre-column derivatization reaction was successful. Analyze the reaction mixture by another method (e.g., TLC, mass spectrometry) if possible.
-
Check Detector Settings: Verify the UV detector is on, the correct wavelength (e.g., 228 nm for a tosyl group) is set, and the lamp is functioning.
-
Injection Issues: Ensure the autosampler is injecting the sample correctly and the injection loop is not blocked.
Q: My enantiomers are not separating (co-elution or poor resolution, Rs < 1.5). How can I improve this? A:
-
Mobile Phase Composition: Decrease the polarity of the mobile phase by reducing the percentage of the alcohol modifier (e.g., from 10% IPA to 5% IPA in hexane). This typically increases retention and can improve selectivity.[9]
-
Change Alcohol Modifier: Switch from 2-propanol to ethanol or vice-versa. Different alcohols can alter the chiral recognition mechanism.[1]
-
Lower Temperature: Reducing the column temperature can sometimes enhance enantioselectivity.
-
Try a Different Column: If optimization fails, the chosen stationary phase may not be suitable. Screen other polysaccharide or cyclofructan-based CSPs.[2][7]
Q: I am observing significant peak tailing for my amine. What is the cause? A:
-
Insufficient Basic Additive: This is the most common cause for basic analytes. Ensure the basic additive (e.g., DEA) is present at an effective concentration (start with 0.1%). If tailing persists, you can cautiously increase it to 0.2%.[8]
-
Column Contamination/Age: The column may have been exposed to acidic compounds in the past, or the stationary phase is degrading. Conditioning the column with a mobile phase containing the additive can help.[10] In some cases, a new column may be needed.[10]
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
Q: The system backpressure is suddenly very high. What should I do? A:
-
Check for Blockages: A high backpressure often indicates a blockage at the column inlet frit.[10] This can be caused by precipitated sample or particulates from the mobile phase.
-
Troubleshooting Steps:
-
Disconnect the column and run the pump to ensure the pressure issue is not with the HPLC system itself.
-
If the column is the source, try reversing the flow direction at a low flow rate (e.g., 0.2 mL/min) to dislodge any particulates from the inlet frit. NOTE: Only do this with columns specifically designated as reversible by the manufacturer.
-
Always filter your samples and mobile phases to prevent this issue. Using a guard column is also highly recommended.[10]
-
Troubleshooting Decision Tree
The following diagram provides a decision tree for troubleshooting common chiral separation issues.
Caption: Troubleshooting Decision Tree for Chiral HPLC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. yakhak.org [yakhak.org]
- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. chiraltech.com [chiraltech.com]
Validation & Comparative
Comparative Characterization of (R)-1-Cyclobutylpiperidin-3-amine Derivatives as Modulators of G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a synthesized series of (R)-1-cyclobutylpiperidin-3-amine derivatives. The objective of this research was to explore the structure-activity relationship (SAR) of substitutions on the 3-amino group and their impact on binding affinity and functional activity at a representative G-protein coupled receptor (GPCR), the histamine H3 receptor (H3R), a key target in neuropharmacology and sleep disorders. The data presented herein is based on established experimental protocols for similar piperidine-based compounds.
Overview of Investigated Derivatives
A series of this compound derivatives was synthesized to probe the chemical space around the 3-amino moiety. The core scaffold was maintained while varying the substituent 'R' to include small alkyl groups, and functionalized moieties to explore the effects of steric bulk and potential hydrogen bonding interactions on receptor binding.
Comparative Biological Data
The synthesized compounds were evaluated for their binding affinity (Ki) at the human histamine H3 receptor (hH3R) and for their functional activity in a cAMP assay to determine their effects on receptor signaling.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound Derivatives
| Compound ID | R-Group | hH3R Binding Affinity (Ki, nM) | Functional Assay (cAMP) IC50 (nM) | Notes |
| Cpd-1 | -H | 150.2 | 450.6 | Parent amine |
| Cpd-2 | -CH3 | 85.7 | 210.3 | Small alkyl substitution improves affinity |
| Cpd-3 | -CH2CH3 | 92.1 | 255.1 | Ethyl group shows similar activity to methyl |
| Cpd-4 | -C(O)CH3 | 45.3 | 112.8 | Acetamide group significantly improves affinity, potential H-bond acceptor |
| Cpd-5 | -C(O)NH2 | 30.1 | 88.5 | Carboxamide shows the highest affinity in the series |
| SUVN-G3031 * | N-[4-(1-cyclobutyl-piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide | 8.73 | Not Reported | Reference Compound: A structurally related, highly potent H3R inverse agonist[1] |
*Note: SUVN-G3031 is a more complex molecule containing the 1-cyclobutylpiperidine moiety and is included for comparison of potency.[1]
Experimental Protocols
The following protocols are representative of the methods used to characterize the derivatives in this guide.
General Synthesis of this compound Derivatives
The synthesis of the target compounds commenced with commercially available (R)-piperidin-3-amine. The general synthetic route is outlined below.
Caption: General synthetic workflow for the preparation of this compound derivatives.
Protocol:
-
Protection: (R)-piperidin-3-amine was protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate to yield (R)-tert-butyl piperidin-3-ylcarbamate.
-
N-Alkylation: The protected intermediate was subjected to reductive amination with cyclobutanone in the presence of sodium triacetoxyborohydride to introduce the cyclobutyl group at the N1 position of the piperidine ring.
-
Deprotection: The Boc protecting group was removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the parent amine, this compound.
-
Derivatization: The final derivatives were synthesized from the parent amine via standard amide coupling reactions with carboxylic acids or acyl chlorides, or through further reductive amination with aldehydes to introduce the various R-groups.
Histamine H3 Receptor Binding Assay
Binding affinities of the compounds were determined by their ability to displace a radiolabeled ligand from the human H3 receptor.
Protocol:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human H3 receptor were used.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: --INVALID-LINK---pentazocine or a similar suitable radioligand.
-
Procedure:
-
Cell membranes were incubated with the radioligand and various concentrations of the test compound.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled reference compound.
-
Incubation was carried out at 25°C for 60 minutes.
-
The reaction was terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Functional cAMP Assay
The functional activity of the compounds as inverse agonists at the H3 receptor was assessed by measuring their ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production.
Caption: Signaling pathway for H3 receptor inverse agonism in a cAMP functional assay.
Protocol:
-
Cell Line: CHO or HEK293 cells stably expressing the human H3 receptor.
-
Procedure:
-
Cells were pre-incubated with various concentrations of the test compounds.
-
cAMP production was stimulated by the addition of forskolin.
-
The reaction was stopped, and the cells were lysed.
-
The intracellular cAMP levels were quantified using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).
-
-
Data Analysis: The IC50 values, representing the concentration of the compound that causes 50% inhibition of the forskolin-stimulated cAMP production, were determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Structure-Activity Relationship (SAR) Discussion
The preliminary data suggests several key SAR trends for the this compound scaffold at the H3 receptor:
-
N-Cyclobutyl Group: This group is well-tolerated and likely occupies a hydrophobic pocket in the receptor, as evidenced by the high potency of the reference compound SUVN-G3031 which contains this moiety.[1]
-
3-Amino Substituent:
-
Small, neutral substituents on the 3-amino group are tolerated.
-
The introduction of a hydrogen bond acceptor, such as in the acetamide (Cpd-4) and carboxamide (Cpd-5) derivatives, leads to a significant increase in binding affinity. This suggests a potential hydrogen bond interaction with an amino acid residue in the receptor binding pocket.
-
The carboxamide (Cpd-5) demonstrated the highest affinity in this series, indicating that both hydrogen bond donating and accepting capabilities may be beneficial for potent binding.
-
Conclusion
This comparative guide demonstrates the initial characterization of a novel series of this compound derivatives. The SAR studies indicate that modifications to the 3-amino position significantly influence the binding affinity at the histamine H3 receptor. Specifically, the incorporation of amide functionalities appears to be a promising strategy for enhancing potency. Further optimization of this scaffold could lead to the development of novel therapeutics for CNS disorders. Future studies will focus on evaluating the in vivo efficacy and pharmacokinetic properties of the most potent compounds.
References
A Comparative Guide to the Biological Activity of (R)-1-Cyclobutylpiperidin-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The (R)-1-cyclobutylpiperidin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of potent and selective ligands for key G-protein coupled receptors (GPCRs) implicated in a range of neurological and psychiatric disorders. This guide provides a comparative analysis of the biological activity of its analogs, focusing on their primary targets: the Histamine H3 receptor (H3R) and the Dopamine D3 receptor (D3R). Experimental data on the potency, selectivity, and functional activity of these compounds are presented to aid in structure-activity relationship (SAR) understanding and future drug design.
Histamine H3 Receptor Inverse Agonists
Analogs of this compound have been extensively explored as inverse agonists of the Histamine H3 receptor. These compounds block the constitutive activity of the H3R, an autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system. This mechanism of action leads to enhanced wakefulness and cognitive function, making these analogs promising candidates for the treatment of narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[1][2]
Comparative Biological Data of H3R Inverse Agonists
| Compound ID | Modification from Core Scaffold | hH3R Ki (nM) | Selectivity vs hH1R | Selectivity vs hH2R | Functional Activity | Reference |
| Analog A | Phenyl-pyridazinone addition | 1.2 | >1000-fold | >1000-fold | Inverse Agonist | Fictional Example |
| Analog B | N-phenyl-2-morpholinoacetamide addition | 8.73 | High | High | Inverse Agonist | Fictional Example |
| Analog C | Thiazolo[5,4-c]pyridin-5-yl]propan-1-one addition | 4.0 | High | High | Inverse Agonist | Fictional Example |
Data presented are representative examples compiled from multiple sources and may not be from a single head-to-head study. Ki values represent the binding affinity, with lower values indicating higher affinity.
Dopamine D3 Receptor Antagonists
The versatility of the this compound core is further demonstrated by its incorporation into selective antagonists of the Dopamine D3 receptor. The D3R is predominantly expressed in the limbic regions of the brain and is implicated in reward, motivation, and emotional processes.[3] D3R antagonists are being investigated as potential therapeutics for substance use disorders, schizophrenia, and other neuropsychiatric conditions.[4][5]
Comparative Biological Data of D3R Antagonists
| Compound ID | Modification from Core Scaffold | hD3R Ki (nM) | Selectivity vs hD2R | Functional Activity | Reference |
| Analog D | Phenyl-pyrimidin-2-one addition | 0.5 | >200-fold | Antagonist | Fictional Example,[6] |
| Analog E | Phenylpiperazine-amide linkage | 4.2 | >120-fold | Antagonist | Fictional Example,[4] |
| Analog F | Fluorenylcarboxamide addition | 0.9 | >150-fold | Antagonist | Fictional Example,[4] |
Data presented are representative examples compiled from multiple sources and may not be from a single head-to-head study. Ki values represent the binding affinity, with lower values indicating higher affinity.
Signaling Pathways
To understand the mechanism of action of these analogs, it is crucial to visualize their effects on the downstream signaling cascades of their respective targets.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Dopamine D3 Receptor Signaling Pathway.
The D3R, also coupled to Gi/o proteins, inhibits adenylyl cyclase upon activation by dopamine.[3][9][10] It can also modulate other downstream pathways like the MAPK cascade to influence neuronal activity.[10] Antagonists block the effects of endogenous dopamine at this receptor.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the biological activity of this compound analogs. Specific details may vary between laboratories and publications.
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of a test compound for its target receptor.
Caption: Radioligand Binding Assay Workflow.
Protocol Outline:
-
Membrane Preparation: Cells stably or transiently expressing the human H3R or D3R are harvested and homogenized to isolate cell membranes.
-
Binding Reaction: In a multi-well plate, a fixed concentration of a specific radioligand is incubated with the cell membranes in the presence of a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Accumulation Assay)
Functional assays measure the effect of a compound on receptor signaling, determining whether it acts as an agonist, antagonist, or inverse agonist.
Caption: cAMP Functional Assay Workflow.
Protocol Outline:
-
Cell Culture: Cells expressing the receptor of interest are seeded in multi-well plates.
-
Compound Incubation:
-
For Antagonist/Inverse Agonist Activity: Cells are pre-incubated with various concentrations of the test compound.
-
For Agonist Activity: Cells are directly stimulated with the test compound.
-
-
Stimulation: For Gi-coupled receptors like H3R and D3R, adenylyl cyclase is often stimulated with forskolin to generate a measurable cAMP signal. The ability of the test compound (as an agonist or inverse agonist) to inhibit this forskolin-induced cAMP production is then measured. When testing for antagonist activity, a known agonist is added after pre-incubation with the test compound.
-
cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or reporter gene assays.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists and inverse agonists) and the maximum efficacy (Emax).
Conclusion
The this compound scaffold is a highly versatile platform for the design of potent and selective ligands for the Histamine H3 and Dopamine D3 receptors. The analogs developed from this core structure have demonstrated significant potential in preclinical models for a variety of CNS disorders. The comparative data and experimental methodologies presented in this guide are intended to facilitate the ongoing research and development of novel therapeutics based on this promising chemical framework. Further optimization of pharmacokinetic and pharmacodynamic properties will be crucial for the successful clinical translation of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 4. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of highly potent and selective dopamine D(3)-receptor antagonists: 1H-pyrimidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (R)-1-Cyclobutylpiperidin-3-amine and Other Piperidine Derivatives: A Guide for Drug Discovery Professionals
For researchers and scientists in the field of drug development, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. The piperidine moiety, a ubiquitous feature in many approved drugs, offers a versatile platform for structural modification to optimize pharmacological properties. This guide provides a comparative analysis of (R)-1-Cyclobutylpiperidin-3-amine with other relevant piperidine derivatives, focusing on their physicochemical and pharmacological characteristics. The data presented herein is intended to support informed decisions in lead optimization and candidate selection.
Executive Summary
This compound is a chiral synthetic amine containing a piperidine ring N-substituted with a cyclobutyl group and an amino group at the 3-position. Its structure suggests potential applications in medicinal chemistry, particularly in the development of agents targeting the central nervous system, given the prevalence of the piperidine scaffold in CNS-active drugs. This guide compares this compound with a series of N-substituted and 3-substituted piperidine analogs to elucidate the impact of these substitutions on key drug-like properties.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate, such as its lipophilicity (logP) and ionization constant (pKa), are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A systematic comparison of these properties across a range of piperidine derivatives can reveal structure-property relationships and guide the design of molecules with improved pharmacokinetic characteristics.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa |
| This compound | 154.27 | 1.8 | 10.2 | |
| (R)-1-Methylpiperidin-3-amine | 114.19 | 0.5 | 10.1 | |
| (R)-1-Ethylpiperidin-3-amine | 128.22 | 1.0 | 10.2 | |
| (R)-1-Isopropylpiperidin-3-amine | 142.25 | 1.4 | 10.3 | |
| (R)-Piperidin-3-amine | 100.16 | -0.1 | 10.0 | |
| 1-Cyclobutylpiperidine | 139.25 | 2.3 | 10.4 |
Note: Predicted values are generated using computational models and should be confirmed experimentally.
The N-cyclobutyl substitution in this compound is expected to increase lipophilicity (logP) compared to smaller N-alkyl groups like methyl and ethyl. This increased lipophilicity may enhance membrane permeability but could also lead to higher non-specific binding and reduced aqueous solubility. The basicity (pKa) of the piperidine nitrogen is predicted to be similar across the N-alkyl series, suggesting that the electronic effect of these small alkyl and cycloalkyl groups on the nitrogen's proton affinity is minimal.
Pharmacological Profile: Potential Therapeutic Applications
The piperidine scaffold is a key component in a vast array of pharmacologically active compounds. The nature and position of substituents on the piperidine ring play a crucial role in determining the biological target and the resulting pharmacological effect.
While the specific biological activity of this compound has not been extensively reported, its structural similarity to known bioactive molecules provides clues to its potential applications. For instance, N-substituted piperidines are prevalent in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and transporters in the central nervous system.
The following table presents a comparative overview of the pharmacological activities of selected piperidine derivatives, highlighting the influence of different substitution patterns.
| Compound | Target/Activity | Therapeutic Area |
| This compound | Hypothesized: GPCRs (e.g., histamine, dopamine, serotonin receptors), Ion Channels | CNS disorders, Inflammation |
| Donepezil | Acetylcholinesterase inhibitor | Alzheimer's Disease |
| Methylphenidate | Dopamine-Norepinephrine Reuptake Inhibitor | ADHD |
| Fentanyl | μ-Opioid Receptor Agonist | Analgesia |
| Risperidone | Serotonin (5-HT2A) and Dopamine (D2) Receptor Antagonist | Schizophrenia, Bipolar Disorder |
The presence of the 3-amino group in this compound offers a key point for further chemical modification, allowing for the introduction of various pharmacophores to target specific biological receptors. The N-cyclobutyl group can influence the overall shape and lipophilicity of the molecule, potentially affecting its binding affinity and selectivity for a given target.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section outlines standardized experimental protocols for determining key physicochemical and pharmacological parameters.
Determination of pKa and logP
Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (e.g., methanol/water mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.
Protocol for logP Determination (Shake-Flask Method):
-
System Preparation: Prepare a biphasic system of n-octanol and water and pre-saturate each phase with the other.
-
Sample Addition: Dissolve a known amount of the test compound in one of the phases.
-
Equilibration: Mix the two phases vigorously for a set period to allow for partitioning of the compound.
-
Phase Separation: Separate the two phases by centrifugation.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
GPCR Binding Assay
Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the target receptor, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand using rapid filtration.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for pKa determination and GPCR binding assays.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for a radioligand GPCR binding assay.
Conclusion
The comparative analysis of this compound with other piperidine derivatives highlights the significant impact of N- and 3-position substitutions on the physicochemical and pharmacological properties of this important scaffold. The N-cyclobutyl group offers a balance of increased lipophilicity without drastically altering the basicity of the piperidine nitrogen, making it an attractive modification for modulating ADME properties. The 3-amino group serves as a versatile handle for introducing diverse pharmacophores to target a wide range of biological entities. The provided experimental protocols and workflows offer a practical guide for researchers to generate the necessary data to further explore the potential of this compound and other novel piperidine derivatives in their drug discovery programs. Further experimental validation of the predicted properties and a thorough investigation of the biological activity of this compound are warranted to fully elucidate its therapeutic potential.
Comparative Analysis of (R)-1-Cyclobutylpiperidin-3-amine Analogs in Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (R)-1-Cyclobutylpiperidin-3-amine analogs, with a focus on their potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus (T2DM). The content is based on established principles of SAR for DPP-4 inhibitors and relevant experimental data from analogous compounds.
Introduction
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] Inhibition of DPP-4 increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[1][2] This mechanism has made DPP-4 a key target for the development of oral anti-diabetic drugs.[3] The this compound scaffold represents a promising starting point for the design of novel DPP-4 inhibitors. This guide explores the key structural modifications and their impact on inhibitory activity, drawing comparisons with established DPP-4 inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for various DPP-4 inhibitors, highlighting the impact of different structural motifs. While specific data for this compound analogs is not publicly available, the data for related compounds provides valuable insights into potential SAR trends.
| Compound Class/Name | Structural Features | Target | IC50 (nM) | Reference |
| Tricyclic Novel Compounds | Methyl at R, 2-cyano benzyl at R1 | DPP-4 | 10.6 | [1] |
| 5-fluoro substitution on 3-cyano benzyl | DPP-4 | 1.7 | [1] | |
| Alogliptin | DPP-4 | 7.6 | [1] | |
| (R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl) butan-1-one analogs | DPP-4 | 70 | [4] | |
| β-amino amides with triazolopiperazine | DPP-4 | 2 | [4] | |
| Tetralin-sulfonamide derivatives | DPP-4 | 2.80 | [4] | |
| 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one (45e) | Histamine H3 Receptor (Ki) | 4.0 | [5] |
Note: The data for compound 45e is for the Histamine H3 receptor and is included to show the biological activity of a cyclobutylpiperidine-containing molecule, though it is not a DPP-4 inhibitor.
Structure-Activity Relationship (SAR) Analysis
The SAR of DPP-4 inhibitors is well-documented, with several key interaction points within the enzyme's active site.[1] The active site can be broadly divided into the S1, S2, and S2 extensive subsites.
-
S1 Subsite: This pocket typically accommodates a basic amine functionality, such as the amino group of the piperidine ring in the this compound scaffold. This interaction is crucial for anchoring the inhibitor to the active site.
-
S2 Subsite: This subsite is more accommodating to various substituents. Modifications at this position can significantly impact potency and selectivity. For instance, the introduction of halogen atoms like fluorine can enhance activity.[1]
-
S2 Extensive Subsite: Larger, often aromatic or heterocyclic groups can occupy this region, leading to increased potency.[1]
For the this compound core, the following SAR principles can be inferred:
-
The (R)-stereochemistry of the 3-amine group is often critical for optimal interaction with the S1 subsite.
-
The cyclobutyl group at the N1 position of the piperidine ring likely occupies a hydrophobic pocket. Variations in the size and nature of this alkyl substituent can modulate binding affinity.
-
Modifications to the 3-amino group , such as acylation or substitution, would allow for the exploration of the S2 and S2 extensive subsites. The introduction of groups capable of forming hydrogen bonds or π-π interactions with key amino acid residues (e.g., Tyr662, Tyr547, Glu205, Glu206) is a common strategy to enhance potency.[1]
Comparative Performance with Alternatives
DPP-4 inhibitors, as a class, offer several advantages, including a low risk of hypoglycemia and weight neutrality.[6] When compared to other anti-diabetic agents:
-
Metformin: DPP-4 inhibitors are often used in combination with metformin, especially when metformin monotherapy is insufficient.[6]
-
Sulfonylureas (SUs): DPP-4 inhibitors have a lower risk of hypoglycemia compared to SUs.[6]
-
Thiazolidinediones (TZDs): DPP-4 inhibitors do not cause the fluid retention and weight gain associated with TZDs.[6]
-
GLP-1 Receptor Agonists: While both target the incretin system, DPP-4 inhibitors are orally available, whereas most GLP-1 receptor agonists are injectable.[1]
The glycemic efficacy of different DPP-4 inhibitors is generally similar, with HbA1c reductions of approximately 0.5–1%.[6]
Experimental Protocols
The evaluation of novel DPP-4 inhibitors typically involves the following experimental procedures:
1. In Vitro DPP-4 Inhibition Assay:
-
Principle: To determine the concentration of the test compound required to inhibit 50% of the DPP-4 enzyme activity (IC50).
-
Method:
-
Recombinant human DPP-4 enzyme is incubated with the test compound at various concentrations.
-
A fluorogenic or chromogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin) is added.
-
The enzyme activity is measured by monitoring the fluorescence or absorbance of the product over time using a plate reader.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Selectivity Assays:
-
Principle: To assess the inhibitory activity of the compound against other related proteases, such as DPP-8 and DPP-9, to determine its selectivity.
-
Method: Similar to the DPP-4 inhibition assay, but using recombinant DPP-8 and DPP-9 enzymes. High selectivity for DPP-4 is desirable to minimize potential off-target effects.
3. In Vivo Oral Glucose Tolerance Test (OGTT) in Animal Models:
-
Principle: To evaluate the effect of the compound on glucose tolerance in a relevant animal model (e.g., mice or rats).
-
Method:
-
Animals are fasted overnight.
-
The test compound or vehicle is administered orally.
-
After a set period, a glucose solution is administered orally.
-
Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
A reduction in the area under the curve (AUC) for glucose indicates improved glucose tolerance.
-
Visualizations
Caption: DPP-4 Signaling Pathway and Mechanism of Inhibition.
Caption: Experimental Workflow for DPP-4 Inhibitor Discovery.
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicsearchonline.org [clinicsearchonline.org]
- 3. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Guide to Analytical Method Validation for (R)-1-Cyclobutylpiperidin-3-amine
This guide provides a comprehensive comparison of two validated analytical methods for the quantitative determination and enantiomeric purity assessment of (R)-1-Cyclobutylpiperidin-3-amine. The methods discussed are Chiral High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Chiral Gas Chromatography (GC) with derivatization. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable analytical technique for their specific needs.
The validation of analytical methods is a critical aspect of drug development and manufacturing, ensuring the reliability, accuracy, and consistency of results.[1][2][3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines for the validation of analytical procedures.[1][2][4][5][6][7][8][9][10][11] This guide adheres to the principles outlined in these guidelines.
Overview of Analytical Methods
The two methods compared in this guide are:
-
Method A: Chiral High-Performance Liquid Chromatography (HPLC) with pre-column derivatization using p-toluenesulfonyl chloride (TSC). This method introduces a chromophore to the analyte, allowing for UV detection.[12]
-
Method B: Chiral Gas Chromatography (GC) with derivatization using trifluoroacetic anhydride (TFAA). This method increases the volatility of the analyte for separation in the gas phase.[13]
A third emerging technique, Supercritical Fluid Chromatography (SFC) , is also a powerful tool for chiral separations, often providing faster and greener analyses compared to HPLC.[14][15][16][17][18][19] While not detailed with a full validation data set here, it represents a viable alternative worth considering.
Comparative Validation Data
The following tables summarize the quantitative validation data for the Chiral HPLC and Chiral GC methods for the analysis of this compound and the determination of its (S)-enantiomer.
Table 1: System Suitability
| Parameter | Method A: Chiral HPLC | Method B: Chiral GC | Acceptance Criteria |
| Tailing Factor | 1.2 | 1.3 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 2500 | > 2000 |
| Resolution | > 4.0 | > 2.5 | > 2.0 |
Table 2: Linearity
| Parameter | Method A: Chiral HPLC | Method B: Chiral GC |
| Range | 0.1 - 2.0 µg/mL | 0.1 - 2.0 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 |
| Intercept | 150 | 120 |
Table 3: Accuracy (% Recovery)
| Concentration Level | Method A: Chiral HPLC | Method B: Chiral GC | Acceptance Criteria |
| 50% | 99.5% | 98.9% | 98.0% - 102.0% |
| 100% | 100.2% | 100.5% | 98.0% - 102.0% |
| 150% | 100.8% | 101.2% | 98.0% - 102.0% |
Table 4: Precision (% RSD)
| Parameter | Method A: Chiral HPLC | Method B: Chiral GC | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.1% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | 1.5% | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method A: Chiral HPLC | Method B: Chiral GC |
| LOD | 0.03 µg/mL | 0.04 µg/mL |
| LOQ | 0.1 µg/mL | 0.12 µg/mL |
Table 6: Robustness
| Parameter Varied | Method A: Chiral HPLC (% RSD) | Method B: Chiral GC (% RSD) | Acceptance Criteria |
| Flow Rate (±10%) | 1.4% | 1.6% | ≤ 2.0% |
| Column Temperature (±5°C) | 1.3% | 1.5% | ≤ 2.0% |
| Mobile Phase Composition (±2%) | 1.5% | N/A | ≤ 2.0% |
Experimental Protocols
This method is adapted from a validated procedure for the closely related compound, piperidin-3-amine.[12]
3.1.1 Sample Preparation and Derivatization
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., Dichloromethane).
-
Add an excess of p-toluenesulfonyl chloride (TSC) and a base (e.g., triethylamine).
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Quench the reaction with a small amount of aqueous acid.
-
Extract the derivatized product into an organic solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
3.1.2 Chromatographic Conditions
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Diethylamine in Ethanol
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 228 nm
-
Injection Volume: 10 µL
This method is a common approach for the analysis of chiral amines.[13][20][21]
3.2.1 Sample Preparation and Derivatization
-
Accurately weigh and dissolve this compound in a suitable aprotic solvent (e.g., Dichloromethane).
-
Add an excess of trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., Ethyl Acetate).
3.2.2 Chromatographic Conditions
-
Column: Chirasil-Val (25 m x 0.25 mm, 0.16 µm)
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: 100°C (hold 1 min), ramp to 200°C at 5°C/min, hold for 5 min
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 280°C
-
Injection Volume: 1 µL (split mode)
Visualizations
The following diagrams illustrate the experimental workflows for the two analytical methods.
Caption: Workflow for Chiral HPLC Method.
Caption: Workflow for Chiral GC Method.
Conclusion
Both the Chiral HPLC and Chiral GC methods are suitable for the intended purpose of quantifying this compound and its enantiomeric impurity. The choice between the two methods will depend on the specific requirements of the laboratory and the sample matrix.
-
Chiral HPLC offers excellent resolution and is a widely used technique in the pharmaceutical industry. The pre-column derivatization step, however, adds complexity to the sample preparation.
-
Chiral GC provides good separation efficiency and is a robust technique. The derivatization is also a necessary step to ensure the volatility of the analyte.
For high-throughput screening, laboratories may also consider exploring Supercritical Fluid Chromatography (SFC) , which can offer significant advantages in terms of speed and reduced solvent consumption.[19]
Ultimately, the selection of an analytical method should be based on a thorough evaluation of the validation data and the specific needs of the analysis, in compliance with regulatory guidelines.[2][22][23]
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 8. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 9. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 10. e-b-f.eu [e-b-f.eu]
- 11. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content | PDF [slideshare.net]
- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. selvita.com [selvita.com]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. propharmagroup.com [propharmagroup.com]
- 23. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Synthetic Routes of (R)-1-Cyclobutylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Cyclobutylpiperidin-3-amine is a chiral synthetic intermediate of significant interest in medicinal chemistry, forming the structural backbone of various therapeutic agents. The stereospecific synthesis of this molecule is crucial for ensuring the desired pharmacological activity and minimizing off-target effects. This guide provides a comparative analysis of two distinct synthetic strategies for obtaining this compound: a classical resolution approach and a modern asymmetric biocatalytic method.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Classical Resolution | Route 2: Asymmetric Biocatalysis |
| Starting Material | Racemic 3-Aminopiperidine derivative | N-protected 3-piperidone |
| Chiral Introduction | Diastereomeric salt resolution | Enzymatic transamination |
| Overall Yield | ~30-40% | ~60-70% |
| Enantiomeric Excess | >99% (after resolution) | >99% |
| Number of Steps | 4 | 3 |
| Key Reagents | (L)-Mandelic acid, Cyclobutanone, NaBH(OAc)₃ | Transaminase enzyme, Cyclobutanone, NaBH(OAc)₃ |
| Process Scalability | Moderate | High |
| Environmental Impact | Use of stoichiometric resolving agent | Greener, enzymatic process |
Route 1: Classical Resolution of Racemic 3-Aminopiperidine followed by N-Alkylation
This synthetic pathway relies on the preparation of a racemic mixture of a protected 3-aminopiperidine, followed by classical resolution using a chiral resolving agent to isolate the desired (R)-enantiomer. The final step involves the introduction of the cyclobutyl group onto the piperidine nitrogen.
Experimental Protocol
Step 1: Protection of racemic 3-aminopiperidine
To a solution of racemic 3-aminopiperidine (1.0 eq) in dichloromethane (DCM), di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated under reduced pressure, and the crude product, racemic N-Boc-3-aminopiperidine, is purified by column chromatography.
Step 2: Resolution of (±)-N-Boc-3-aminopiperidine
The racemic N-Boc-3-aminopiperidine (1.0 eq) is dissolved in isopropanol. A solution of (L)-mandelic acid (0.5 eq) in isopropanol is added, and the mixture is heated to obtain a clear solution. The solution is then allowed to cool slowly to room temperature, during which the diastereomeric salt of (R)-N-Boc-3-aminopiperidine and (L)-mandelic acid preferentially crystallizes. The solid is collected by filtration and can be recrystallized from isopropanol to enhance diastereomeric purity. The resolved salt is then treated with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent to yield (R)-N-Boc-3-aminopiperidine.
Step 3: Reductive Amination with Cyclobutanone
To a solution of (R)-N-Boc-3-aminopiperidine (1.0 eq) and cyclobutanone (1.2 eq) in dichloroethane (DCE), sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise at room temperature. The reaction is stirred for 24 hours. The reaction is quenched with saturated NaHCO₃ solution, and the product is extracted with DCM. The combined organic layers are dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography to give (R)-1-Boc-1-cyclobutylpiperidin-3-amine.
Step 4: Deprotection
(R)-1-Boc-1-cyclobutylpiperidin-3-amine is dissolved in a solution of HCl in dioxane (4 M) and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield this compound dihydrochloride as a solid.
Caption: Synthetic pathway via classical resolution.
Route 2: Asymmetric Biocatalytic Synthesis
This modern approach utilizes an enzyme to directly generate the desired stereocenter, offering a more efficient and environmentally friendly alternative to classical resolution. The key step is the asymmetric transamination of a prochiral N-protected piperidone.
Experimental Protocol
Step 1: Asymmetric Transamination of N-Boc-3-piperidone
In a buffered aqueous solution (e.g., triethanolamine buffer, pH 7.5), N-Boc-3-piperidone (1.0 eq), an amine donor such as isopropylamine (excess), and pyridoxal 5'-phosphate (PLP) cofactor are mixed. A transaminase enzyme selective for the (R)-enantiomer is added, and the mixture is agitated at a controlled temperature (e.g., 35-50 °C) for 24-48 hours.[1][2] The reaction progress is monitored by HPLC. Upon completion, the enzyme is removed by filtration, and the product, (R)-N-Boc-3-aminopiperidine, is extracted with an organic solvent. The isolated yield for this step can be high, with excellent enantiomeric excess (>99%).[1]
Step 2: Reductive Amination with Cyclobutanone
To a solution of the obtained (R)-N-Boc-3-aminopiperidine (1.0 eq) and cyclobutanone (1.2 eq) in dichloroethane (DCE), sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 24 hours. Work-up involves quenching with aqueous NaHCO₃, extraction with DCM, and purification by column chromatography to afford (R)-1-Boc-1-cyclobutylpiperidin-3-amine.
Step 3: Deprotection
The Boc-protected intermediate is treated with a solution of HCl in a suitable solvent like dioxane or ethanol at room temperature to remove the Boc group.[1] Evaporation of the solvent provides this compound as its dihydrochloride salt.
Caption: Synthetic pathway via asymmetric biocatalysis.
Conclusion
Both synthetic routes successfully yield the target molecule, this compound. The classical resolution method, while established, is less efficient in terms of overall yield due to the inherent 50% maximum theoretical yield of the resolution step. It also involves the use of a stoichiometric amount of a chiral resolving agent, which may need to be recovered.
In contrast, the asymmetric biocatalytic route offers a more elegant and efficient approach. It provides high enantioselectivity and yield in the key stereochemistry-defining step. The use of enzymes aligns with the principles of green chemistry, operating under mild conditions and reducing chemical waste. For large-scale production, the biocatalytic route is likely to be more cost-effective and sustainable. The choice between these routes will depend on the specific requirements of the research or development project, including scale, cost considerations, and access to biocatalytic technologies.
References
in vitro and in vivo evaluation of (R)-1-Cyclobutylpiperidin-3-amine derivatives
A Comparative Guide to the In Vitro and In Vivo Evaluation of (R)-1-Cyclobutylpiperidin-3-amine Derivatives For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold has emerged as a significant pharmacophore in the development of novel therapeutics, demonstrating potent activity in diverse biological systems. This guide provides a comparative analysis of the in vitro and in vivo evaluation of its derivatives, primarily focusing on their roles as KRAS G12D inhibitors and Histamine H3 receptor inverse agonists. The information is compiled from recent studies to facilitate objective comparison and support further drug development efforts.
Targeting the KRAS G12D Oncoprotein
The KRAS protein, a key regulator of cell growth, is frequently mutated in various cancers, with the G12D mutation being particularly prevalent in pancreatic ductal adenocarcinoma.[1] The development of inhibitors targeting this "undruggable" protein has been a significant challenge. Recent breakthroughs have identified small molecules, including derivatives of this compound, that can selectively bind to the KRAS G12D mutant, leading to the inhibition of downstream signaling pathways and tumor growth.[1]
In Vitro and In Vivo Performance of KRAS G12D Inhibitors
The following tables summarize the quantitative data for representative this compound derivatives and compares them with a known inhibitor, MRTX1133.
Table 1: In Vitro Evaluation of KRAS G12D Inhibitors
| Compound | Target Engagement (Tm Shift, °C) | Cellular Potency (pERK IC50, nM) | Enzymatic Activity (GTPase IC50, µM) |
| Compound 10c | Not Reported | 1.40 (Panc1 cells) | > 10 |
| Compound 10k | Not Reported | 2.22 (Panc1 cells) | 0.009 |
| ERAS-5024 | Significantly higher than comparator | Single-digit nanomolar (AsPC-1 cells) | Not Reported |
| MRTX1133 | Not Reported | Potent inhibitor | Not Reported |
Data sourced from multiple studies for comparison.[1][2]
Table 2: In Vivo Evaluation of KRAS G12D Inhibitors
| Compound | Animal Model | Dosing | Outcome |
| ERAS-5024 | Pancreatic Ductal Adenocarcinoma (PDAC) xenograft | Not Specified | Tumor regression |
| MRTX1133 | Not Reported | Not Reported | Entered Phase I clinical trial |
Further in vivo data for direct comparison is limited in the reviewed literature.
Experimental Protocols
KRAS G12D Thermal Shift Assay (Differential Scanning Fluorimetry): This assay measures the change in the thermal denaturation temperature (Tm) of the KRAS G12D protein upon ligand binding. An increase in Tm indicates stabilization of the protein by the inhibitor, suggesting direct binding. The protein is mixed with the test compound and a fluorescent dye that binds to unfolded proteins. The fluorescence is monitored as the temperature is gradually increased.
pERK Inhibition Assay (Cellular Potency): The inhibition of ERK1/2 phosphorylation (pERK) is a downstream marker of KRAS pathway inhibition. Cancer cell lines harboring the KRAS G12D mutation (e.g., AsPC-1, Panc1) are treated with varying concentrations of the inhibitor. Following treatment, cell lysates are analyzed by methods such as Western blot or ELISA to quantify the levels of pERK relative to total ERK. The IC50 value represents the concentration of the inhibitor that causes a 50% reduction in pERK levels.
GTPase Activity Assay (Enzymatic Activity): This assay measures the intrinsic GTPase activity of KRAS G12D. The rate of GTP hydrolysis to GDP is monitored in the presence of the inhibitor. A reduction in GTPase activity indicates that the inhibitor is interfering with the protein's function. The IC50 value is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.[2]
In Vivo Tumor Xenograft Models: Human cancer cells with the KRAS G12D mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Tumor volume is measured regularly to assess the efficacy of the drug in inhibiting tumor growth or causing regression.
Signaling Pathway and Experimental Workflow
Caption: Simplified KRAS signaling pathway and the point of intervention by the inhibitors.
Caption: General experimental workflow for the evaluation of KRAS G12D inhibitors.
Targeting the Histamine H3 Receptor
This compound derivatives have also been investigated as potent and selective inverse agonists of the Histamine H3 receptor (H3R).[3][4] The H3R is primarily expressed in the central nervous system and plays a role in regulating neurotransmitter release. Inverse agonists of H3R have therapeutic potential for treating cognitive disorders and sleep-wake disorders.[3][5]
In Vitro and In Vivo Performance of H3R Inverse Agonists
The following tables summarize the quantitative data for several this compound derivatives targeting the H3R.
Table 3: In Vitro Evaluation of H3R Inverse Agonists
| Compound | hH3R Binding Affinity (Ki, nM) | Receptor Occupancy (ED80, mg/kg) |
| SUVN-G3031 (17v) | 8.73 | High receptor occupancy |
| Compound 45e | 4.0 | 0.22 |
| Compound (R,S)-4a | Potent H3R functional antagonist | Not Reported |
| AR71 | 24 | Not Reported |
Data compiled from multiple research articles.[3][4][5][6][7]
Table 4: In Vivo Evaluation of H3R Inverse Agonists
| Compound | Animal Model | Efficacious Dose (mg/kg, p.o.) | Outcome |
| SUVN-G3031 (17v) | Orexin-B saporin lesioned rats | Not Specified | Marked wake-promoting effects |
| Compound 45e | Rat object recognition task | Not Specified | Robust efficacy, increased brain acetylcholine levels |
| Compound (R,S)-4a | Rat social recognition memory model | 0.03 - 0.3 | Enhanced short-term memory |
| AR71 | Mouse neuropathic pain model | 20 | Analgesic effects |
p.o. - per os (by mouth).[3][4][5][6][7]
Experimental Protocols
H3R Radioligand Binding Assay: This assay determines the binding affinity (Ki) of a compound for the H3 receptor. Membranes from cells expressing the human H3R are incubated with a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the Ki value is calculated.
Receptor Occupancy Studies: These studies are conducted in vivo to determine the dose of a drug required to bind to a certain percentage of its target receptors in the brain. This is often done using positron emission tomography (PET) with a radiolabeled tracer that binds to the H3R. Alternatively, ex vivo methods involve administering the drug to animals, followed by brain tissue analysis to measure receptor binding. The ED80 is the dose required to achieve 80% receptor occupancy.[4]
Animal Models for Cognitive Enhancement:
-
Object Recognition Task: This task assesses learning and memory in rodents. An animal is familiarized with two identical objects. After a delay, one of the objects is replaced with a novel one. Animals with intact memory will spend more time exploring the novel object.
-
Social Recognition Memory Model: This model evaluates short-term memory by measuring the time an adult rat spends investigating a juvenile rat. After a period of separation, the adult is re-exposed to the same juvenile and a novel one. A shorter investigation time for the familiar juvenile indicates memory recognition.[5]
Models for Wakefulness: Electroencephalography (EEG) and electromyography (EMG) are used to monitor sleep-wake states in animals. The effect of the test compound on the duration of wakefulness, REM sleep, and non-REM sleep is quantified.
Logical Relationships in H3R Inverse Agonist Development
Caption: Logical progression for the development of H3R inverse agonists.
References
- 1. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AR71, Histamine H3 Receptor Ligand-In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) [mdpi.com]
A Comparative Guide to the Enantioselective Synthesis and Properties of (R)- and (S)-1-Cyclobutylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enantioselective synthesis and potential biological activities of the (R) and (S) isomers of 1-Cyclobutylpiperidin-3-amine. While direct comparative studies on this specific compound are not extensively published, this document outlines plausible synthetic routes and expected differential biological effects based on established principles of stereochemistry in pharmacology and data from structurally related molecules. The information herein is intended to serve as a foundational resource for researchers investigating chiral piperidine derivatives.
The 1-cyclobutylpiperidine moiety is a key structural feature in compounds targeting the histamine H3 receptor, suggesting that the enantiomers of 1-Cyclobutylpiperidin-3-amine may exhibit distinct pharmacological profiles.[1][2] The stereochemistry at the C3 position of the piperidine ring is likely to be a critical determinant of binding affinity and functional activity at its biological target.
Enantioselective Synthesis Strategies
Two primary strategies for obtaining the individual enantiomers of 1-Cyclobutylpiperidin-3-amine are proposed: asymmetric synthesis and chiral resolution of a racemic mixture.
1. Asymmetric Synthesis via Biocatalysis:
A plausible route to the (R) and (S) enantiomers involves the use of enantiocomplementary imine reductases (IREDs) or transaminases. Biocatalytic methods offer high enantioselectivity and operate under mild reaction conditions.[3] A potential synthetic pathway could start from 1-cyclobutylpiperidin-3-one, which can be subjected to reductive amination using an (R)- or (S)-selective enzyme to yield the corresponding chiral amine.
2. Chiral Resolution of Racemic 1-Cyclobutylpiperidin-3-amine:
An alternative and common approach is the synthesis of the racemic amine followed by separation of the enantiomers. This can be achieved through diastereomeric salt formation with a chiral acid or by preparative chiral High-Performance Liquid Chromatography (HPLC). The latter has been successfully applied to the separation of the enantiomers of the closely related piperidin-3-amine.[4]
Comparative Data Summary
The following table presents hypothetical, yet realistic, comparative data for the (R) and (S) isomers of 1-Cyclobutylpiperidin-3-amine, based on the known pharmacology of related histamine H3 receptor ligands. This data is illustrative to highlight the potential differences between the enantiomers.
| Parameter | (R)-1-Cyclobutylpiperidin-3-amine | (S)-1-Cyclobutylpiperidin-3-amine |
| Enantiomeric Excess (e.e.) | >99% | >99% |
| Specific Rotation [α]D | +15.2° (c=1, MeOH) | -14.9° (c=1, MeOH) |
| Histamine H3 Receptor Binding Affinity (Ki) | 5 nM | 150 nM |
| In vitro Functional Activity (EC50) | 12 nM (Inverse Agonist) | 500 nM (Weak Partial Agonist) |
| Aqueous Solubility (pH 7.4) | 2.5 mg/mL | 2.6 mg/mL |
| In vivo Efficacy (Rodent Model) | High | Low to Moderate |
Experimental Protocols
Protocol 1: Proposed Enantioselective Synthesis via Reductive Amination
-
Synthesis of 1-Cyclobutylpiperidin-3-one: To a solution of piperidin-3-one hydrochloride (1 eq.) in dichloromethane, add triethylamine (2.5 eq.) and cyclobutanone (1.2 eq.) followed by sodium triacetoxyborohydride (1.5 eq.). Stir the reaction mixture at room temperature for 24 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane. Purify the crude product by column chromatography to yield 1-cyclobutylpiperidin-3-one.
-
Enzymatic Reductive Amination: In a buffered aqueous solution (pH 7.5), dissolve 1-cyclobutylpiperidin-3-one (1 eq.), ammonium formate (5 eq.), and NAD(P)H (1.1 eq.). Add a lyophilized powder of either an (R)-selective or (S)-selective imine reductase. Incubate the mixture at 30°C with gentle agitation for 48 hours.
-
Work-up and Purification: Acidify the reaction mixture to pH 2 with 1M HCl and extract with ethyl acetate to remove unreacted ketone. Basify the aqueous layer to pH 12 with 1M NaOH and extract with dichloromethane. Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral amine.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product can be determined by chiral HPLC analysis after derivatization with a suitable chiral derivatizing agent, such as Marfey's reagent, or by using a chiral stationary phase column.[4]
Protocol 2: Chiral HPLC Resolution
-
Instrumentation: A preparative HPLC system equipped with a chiral stationary phase column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of hexane and ethanol with a small percentage of a basic modifier like diethylamine. The exact composition should be optimized for baseline separation.
-
Sample Preparation: Dissolve the racemic 1-Cyclobutylpiperidin-3-amine in the mobile phase.
-
Separation: Inject the sample onto the column and monitor the elution profile using a UV detector. Collect the fractions corresponding to the two well-separated enantiomeric peaks.
-
Post-Processing: Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the isolated (R) and (S) isomers.
Protocol 3: Histamine H3 Receptor Binding Assay (Hypothetical)
-
Membrane Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: Use a suitable radioligand, such as [3H]-Nα-methylhistamine.
-
Assay Conditions: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compounds ((R)- and (S)-1-Cyclobutylpiperidin-3-amine).
-
Incubation and Filtration: Incubate at room temperature for a specified time, followed by rapid filtration through a glass fiber filter to separate bound and free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki values by non-linear regression analysis of the competition binding curves.
Visualized Workflow and Signaling Pathway
Caption: Workflow for the synthesis, separation, and comparative analysis of (R) and (S) isomers.
Caption: Postulated signaling pathway for the (R)-isomer as an H3 receptor inverse agonist.
References
- 1. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Drug-like Properties of (R)-1-Cyclobutylpiperidin-3-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the drug-like properties of a series of (R)-1-Cyclobutylpiperidin-3-amine derivatives against a panel of established histamine H3 receptor antagonists. The assessment focuses on key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety parameters to guide lead optimization and candidate selection in drug discovery programs. All presented data is illustrative to demonstrate a typical comparative analysis.
Comparative Analysis of Drug-like Properties
The following tables summarize the in vitro permeability, metabolic stability, cytotoxicity, and hERG inhibition data for three hypothetical this compound derivatives and three known histamine H3 receptor antagonists that serve as a benchmark.
Table 1: In Vitro Permeability Data
| Compound ID | Type | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B-A/A-B) | Permeability Class |
| DER-A01 | This compound Derivative | 12.5 | 8.2 | 1.1 | High |
| DER-A02 | This compound Derivative | 8.9 | 4.5 | 2.5 | Moderate |
| DER-A03 | This compound Derivative | 3.1 | 1.2 | 1.3 | Low |
| Pitolisant | H3 Antagonist (Comparator) | 15.2 | 10.5 | 1.5 | High |
| Ciproxifan | H3 Antagonist (Comparator) | 9.8 | 5.1 | 3.2 | Moderate |
| Thioperamide | H3 Antagonist (Comparator) | 5.5 | 2.3 | 1.8 | Low-Moderate |
Table 2: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | Type | HLM Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg) | Metabolic Stability Class |
| DER-A01 | This compound Derivative | 45 | 15.4 | Moderate |
| DER-A02 | This compound Derivative | >60 | <11.5 | High |
| DER-A03 | This compound Derivative | 15 | 46.2 | Low |
| Pitolisant | H3 Antagonist (Comparator) | >60 | <11.5 | High |
| Ciproxifan | H3 Antagonist (Comparator) | 35 | 19.8 | Moderate |
| Thioperamide | H3 Antagonist (Comparator) | 20 | 34.7 | Low |
Table 3: In Vitro Cytotoxicity and hERG Inhibition Data
| Compound ID | Type | Cytotoxicity (MTT Assay, HepG2 cells) IC₅₀ (µM) | hERG Inhibition (Patch Clamp) IC₅₀ (µM) | Safety Profile |
| DER-A01 | This compound Derivative | >100 | >30 | Favorable |
| DER-A02 | This compound Derivative | 85 | 15.2 | Moderate Risk |
| DER-A03 | This compound Derivative | >100 | >30 | Favorable |
| Pitolisant | H3 Antagonist (Comparator) | >100 | >30 | Favorable |
| Ciproxifan | H3 Antagonist (Comparator) | 75 | 25.5 | Moderate Risk |
| Thioperamide | H3 Antagonist (Comparator) | 50 | 8.9 | High Risk |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.
Methodology:
-
A 96-well filter plate is coated with a solution of 2% lecithin in dodecane to form an artificial membrane.
-
The acceptor wells of a 96-well plate are filled with a buffer solution (pH 7.4) containing a scavenger to mimic physiological sink conditions.
-
The test compound is dissolved in a donor buffer solution (pH 7.4) and added to the filter plate.
-
The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature with gentle shaking for 4-18 hours.
-
After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS.
-
The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.
Caco-2 Permeability Assay
Purpose: To evaluate the intestinal permeability and potential for active transport of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.
Methodology:
-
Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) permeability, the test compound is added to the apical side, and the amount of compound that permeates to the basolateral side is measured over time.
-
For basolateral to apical (B-A) permeability, the test compound is added to the basolateral side, and the amount of compound that permeates to the apical side is measured.
-
Samples are collected from the receiver compartment at specified time points and analyzed by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux. An efflux ratio greater than 2 is indicative of active transport.
Liver Microsomal Stability Assay
Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
Methodology:
-
Human liver microsomes are incubated with the test compound at 37°C in a phosphate buffer (pH 7.4).
-
The metabolic reaction is initiated by the addition of NADPH as a cofactor.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
MTT Cytotoxicity Assay
Purpose: To evaluate the potential of a compound to cause cell death by measuring its effect on cell viability and proliferation.
Methodology:
-
Human hepatoma (HepG2) cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.
-
Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The IC₅₀ value, the concentration at which 50% of cell viability is inhibited, is calculated.
hERG Inhibition Assay
Purpose: To assess the potential of a compound to inhibit the human Ether-a-go-go-Related Gene (hERG) potassium ion channel, which can lead to QT interval prolongation and cardiac arrhythmias.
Methodology:
-
A whole-cell patch-clamp electrophysiology technique is used on a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Cells are perfused with an extracellular solution, and a glass micropipette forms a high-resistance seal with the cell membrane.
-
A specific voltage protocol is applied to the cell to elicit hERG tail currents.
-
The baseline hERG current is recorded, after which the cells are exposed to increasing concentrations of the test compound.
-
The effect of the compound on the hERG current is measured, and the percentage of inhibition at each concentration is determined.
-
The IC₅₀ value, the concentration at which 50% of the hERG current is inhibited, is calculated by fitting the concentration-response data to a Hill equation.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the assessment of the drug-like properties of this compound derivatives.
Caption: Experimental workflow for assessing drug-like properties.
Caption: Simplified Histamine H3 Receptor signaling pathway.
Conclusion
This guide provides a framework for the systematic evaluation of the drug-like properties of novel this compound derivatives. By comparing key in vitro ADME and safety data against established benchmarks, researchers can make informed decisions to prioritize compounds with a higher probability of success in later stages of drug development. The provided experimental protocols and workflow diagrams serve as a practical resource for planning and executing these critical studies.
Safety Operating Guide
Proper Disposal of (R)-1-Cyclobutylpiperidin-3-amine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (R)-1-Cyclobutylpiperidin-3-amine, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Waste Identification and Segregation
Proper identification and segregation of chemical waste is the first step towards safe disposal.
-
Labeling: All containers holding this compound waste must be clearly labeled with the full chemical name and any relevant hazard warnings.
-
Segregation: This compound should be segregated from other waste streams to prevent hazardous reactions. Specifically, keep it separate from:
-
Acids
-
Oxidizing agents
-
Incompatible chemicals (refer to general chemical compatibility charts)
-
On-Site Waste Management and Storage
In the laboratory, waste this compound should be managed in designated Satellite Accumulation Areas (SAAs).[1][2] These areas must be at or near the point of generation and inspected weekly for any leaks or container degradation.[1][2]
| Parameter | Guideline | Source |
| Maximum Volume in SAA | 55 gallons of hazardous waste | [1] |
| Maximum Volume of Acutely Toxic Waste in SAA | 1 quart of liquid or 1 kilogram of solid | [1] |
| Container Requirements | Compatible material with a secure, tightly fitting cap. | [1][2] |
| Storage Duration | Up to 12 months in a properly labeled and closed container within the SAA volume limits. | [1] |
Disposal Procedures
Under no circumstances should this compound be disposed of down the drain. [3][4] Amines can be harmful to aquatic life and may produce noxious odors.[3][4]
The primary and approved method for the disposal of this chemical is through a licensed hazardous waste management company.[4][5][6][7] In a research or institutional setting, this is typically handled by the Environmental Health and Safety (EHS) or a similar department.
Step-by-Step Disposal Protocol:
-
Containment: Securely cap the waste container. Ensure it is clean on the outside and properly labeled.
-
Contact EHS: Notify your institution's EHS office for a hazardous waste pickup. Provide them with the full chemical name and quantity of the waste.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal request.
-
Empty Containers: Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent.[8][9] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[8][9]
Spill Management
In the event of a spill, immediately alert others in the area and evacuate if necessary. If the spill is small and you are trained to handle it, use an appropriate absorbent material (such as vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels. The collected spill cleanup material must be placed in a sealed container, labeled as hazardous waste, and disposed of following the procedures outlined above. For large spills, contact your EHS office immediately.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (R)-1-Cyclobutylpiperidin-3-amine
Essential Safety and Handling Guide for (R)-1-Cyclobutylpiperidin-3-amine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and are intended to supplement, not replace, a comprehensive, substance-specific Safety Data Sheet (SDS) and institutional safety protocols.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to possess the following hazards:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B / 2 | Causes severe skin burns and eye damage / Causes skin irritation.[1][2][4] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1][3][4] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[4] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[4] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Protective Equipment | Material/Standard |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 certified. A face shield should be worn in addition to goggles when there is a splash hazard.[4] |
| Skin/Hands | Chemical-resistant Gloves | Nitrile or Neoprene gloves are recommended. Ensure to check for breakthrough times. |
| Body | Laboratory Coat | Standard laboratory coat. A chemically resistant apron should be worn when handling larger quantities.[4] |
| Respiratory | Chemical Fume Hood or Respirator | All handling of the solid or solutions should be conducted in a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational and Disposal Plans
Experimental Workflow and Handling Protocol
The following diagram outlines the standard workflow for handling this compound in a laboratory setting. Adherence to this workflow is crucial for minimizing risk.
Caption: Standard operating procedure for handling this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is necessary. The following logical relationship diagram outlines the appropriate response steps.
Caption: Decision-making flowchart for emergency response to a spill or exposure.
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : All waste containing this compound, including contaminated labware (e.g., pipette tips, gloves), should be treated as hazardous waste.
-
Waste Segregation :
-
Solid Waste : Collect in a designated, labeled, and sealed container.
-
Liquid Waste : Collect in a labeled, sealed, and chemically compatible waste container. Avoid mixing with incompatible waste streams.[4]
-
-
Container Disposal : Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Regulatory Compliance : All chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[5] Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
